Methyl 5-ethyl-2-pyridine-carboxylate
Description
Properties
IUPAC Name |
methyl 5-ethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIMSFIKIBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652646 | |
| Record name | Methyl 5-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-14-3 | |
| Record name | Methyl 5-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 5-ethyl-2-pyridine-carboxylate" chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate
This guide provides an in-depth exploration of Methyl 5-ethyl-2-pyridine-carboxylate, a key intermediate in organic synthesis. Recognizing that this compound is often synthesized as needed in a laboratory setting, this document is structured to guide researchers from the foundational synthesis of its precursor, 5-ethyl-2-methylpyridine (MEP), through to the final esterification and subsequent characterization. The narrative emphasizes the causal relationships behind experimental choices, providing not just protocols, but a framework for understanding the underlying chemical principles.
Introduction and Strategic Overview
Methyl 5-ethyl-2-pyridine-carboxylate (CAS No. 13509-14-3) is a substituted pyridine derivative valued as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structure, featuring an ester at the 2-position and an ethyl group at the 5-position, offers multiple sites for further chemical modification.
The practical synthesis of this compound is a multi-step process. A common and economically viable route begins with the synthesis of 5-ethyl-2-methylpyridine (MEP), a high-volume industrial chemical.[2] This precursor is then oxidized to form the corresponding carboxylic acid, which is subsequently esterified to yield the target molecule. This guide will detail this logical synthetic progression, providing both the theoretical basis and practical methodologies.
Caption: Overall synthetic pathway from simple precursors to the target compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's properties is fundamental to its application and handling. This section details the known physical characteristics of the target compound and its crucial precursor, MEP.
Methyl 5-ethyl-2-pyridine-carboxylate
Data for the final product is primarily available from chemical suppliers. It is a compound useful in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 13509-14-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Clear Orange to Brown Oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Synonyms | Methyl 5-ethylpicolinate | [1] |
Precursor: 5-Ethyl-2-methylpyridine (MEP)
MEP is a well-characterized colorless to yellow liquid.[3][4] It serves as the primary starting material for our target compound.
| Property | Value | Source |
| CAS Number | 104-90-5 | [3] |
| Molecular Formula | C₈H₁₁N | [5] |
| Molecular Weight | 121.18 g/mol | [5] |
| Boiling Point | 178 °C | [5] |
| Melting Point | -70.3 °C | [5] |
| Density | 0.9208 g/cm³ | [5] |
| Flash Point | 66.11 °C (151.00 °F) | [6] |
| Solubility in Water | 1.2 g / 100 mL | [5] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 5-ethyl-2-pyridine-carboxylate is most effectively approached as a three-stage process.
Stage 1: Synthesis of 5-Ethyl-2-methylpyridine (MEP)
The industrial synthesis of MEP is a classic example of forming a complex heterocyclic structure from simple, readily available precursors.[5] The reaction involves the condensation of acetaldehyde (often in its trimeric form, paraldehyde) with ammonia.[7]
-
Causality of Reagents: Acetaldehyde provides the carbon atoms for the pyridine ring and its substituents. Ammonia serves as the nitrogen source for the heterocycle. The reaction is typically catalyzed by an ammonium salt, such as ammonium acetate or phosphate, and is conducted at high temperatures (180-270°C) and pressures to maintain the liquid phase.[8] The catalyst choice is critical; ammonium salts help to control the pH and facilitate the complex series of aldol condensations and cyclization reactions.[9]
Stage 2: Oxidation of MEP to 5-Ethyl-2-pyridinecarboxylic Acid
The transformation of the methyl group at the 2-position of the pyridine ring into a carboxylic acid is a critical step. This oxidation is challenging due to the stability of the pyridine ring but can be achieved using strong oxidizing agents.
-
Experimental Rationale: Nitric acid is a common and effective oxidant for this purpose.[5] The reaction is typically performed at elevated temperatures. This process is analogous to the industrial production of nicotinic acid (Vitamin B3) from MEP, where both the methyl and ethyl groups are oxidized.[5][10] For selective oxidation of the 2-methyl group, careful control of reaction conditions (temperature, concentration, reaction time) is paramount. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards oxidation, favoring the oxidation of the alkyl side chains. The methyl group at the 2-position is generally more susceptible to oxidation than the ethyl group at the 5-position.
Stage 3: Fischer Esterification
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a reliable and well-understood acid-catalyzed equilibrium reaction.
-
Mechanism and Control: The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves both as a reagent and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically heated to reflux to increase the reaction rate.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a non-negotiable step in drug development and research. A logical workflow ensures that each stage of the synthesis is validated.
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- 4. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
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- 8. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 9. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 5-ethyl-2-pyridine-carboxylate (CAS 13509-14-3): A Scarcely Documented Intermediate
Senior Application Scientist's Note: Researchers and drug development professionals should be aware that publicly available, in-depth technical information on Methyl 5-ethyl-2-pyridine-carboxylate is exceptionally limited. This guide has been compiled to provide the available data and to offer scientifically grounded, hypothetical protocols for its synthesis based on established chemical principles, owing to the scarcity of published experimental procedures. The information for the likely precursor, 5-ethyl-2-methylpyridine, is well-documented and is included to provide a comprehensive context for researchers aiming to work with the title compound.
Introduction to Methyl 5-ethyl-2-pyridine-carboxylate
Methyl 5-ethyl-2-pyridine-carboxylate (CAS number: 13509-14-3) is a pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] While specific applications in drug development are not widely reported in publicly accessible literature, its structure suggests potential as a key intermediate in the synthesis of more complex molecules. Pyridine carboxylates are important synthons in medicinal chemistry, and the ethyl substituent at the 5-position offers a lipophilic handle that can be valuable for modulating the pharmacokinetic properties of a final drug candidate.
Due to the limited available data, this guide will focus on the known properties of its likely precursor, 5-ethyl-2-methylpyridine, and propose a plausible synthetic route to Methyl 5-ethyl-2-pyridine-carboxylate.
Physicochemical Properties of Methyl 5-ethyl-2-pyridine-carboxylate
| Property | Predicted Value | Source |
| Boiling Point | 274.6±28.0 °C | ChemicalBook[2] |
| Density | 1.077±0.06 g/cm³ | ChemicalBook[2] |
| pKa | 2.04±0.10 | ChemicalBook[2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook[2] |
| Form | Oil | ChemicalBook[2] |
| Color | Clear Orange to Brown | ChemicalBook[2] |
The Precursor: 5-Ethyl-2-methylpyridine (CAS 104-90-5)
A comprehensive understanding of Methyl 5-ethyl-2-pyridine-carboxylate necessitates a thorough examination of its logical precursor, 5-ethyl-2-methylpyridine. This compound is a well-characterized and industrially significant chemical.
Synthesis of 5-Ethyl-2-methylpyridine
The industrial synthesis of 5-ethyl-2-methylpyridine is typically achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[3] This reaction is a classic example of pyridine synthesis and is often carried out at elevated temperatures and pressures.[4]
A detailed lab-scale procedure has been published in Organic Syntheses.[4]
Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine [4]
-
Reaction Setup: In a 2-liter steel reaction vessel equipped for high-pressure reactions, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.
-
Reaction Conditions: Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi. The reaction is exothermic, and the temperature may briefly exceed 230°C.
-
Work-up: Allow the autoclave to cool. Separate the two layers of the reaction mixture. To the non-aqueous layer, add 60 ml of chloroform to separate any remaining water. Combine this aqueous portion with the main aqueous layer.
-
Extraction: Extract the aqueous layer with three 50-ml portions of chloroform. Combine all chloroform extracts.
-
Purification: Remove the chloroform by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure.
Physicochemical Properties of 5-Ethyl-2-methylpyridine
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | PubChem[5] |
| Molecular Weight | 121.18 g/mol | PubChem[5] |
| Appearance | Colorless to yellow liquid | PubChem[5] |
| Boiling Point | 178 °C | Wikipedia[3] |
| Melting Point | -70.3 °C | Wikipedia[3] |
| Density | 0.9208 g/cm³ | Wikipedia[3] |
| Solubility in Water | 1.2 g/100 mL | Wikipedia[3] |
| Flash Point | 66.11 °C (151.00 °F) | The Good Scents Company[6] |
Spectroscopic Data for 5-Ethyl-2-methylpyridine
Extensive spectroscopic data is available for 5-ethyl-2-methylpyridine, which is crucial for confirming its identity and purity before proceeding to the synthesis of the target ester.[5]
Hypothetical Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate
Based on standard organic chemistry transformations, a plausible two-step synthesis for Methyl 5-ethyl-2-pyridine-carboxylate from 5-ethyl-2-methylpyridine is proposed below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated from the available search results.
Caption: Proposed two-step synthesis of Methyl 5-ethyl-2-pyridine-carboxylate.
Step 1 (Hypothetical): Oxidation of 5-Ethyl-2-methylpyridine
The methyl group at the 2-position of the pyridine ring is susceptible to oxidation to a carboxylic acid. Strong oxidizing agents are typically required for this transformation. Nitric acid has been reported for the oxidation of 5-ethyl-2-methylpyridine, leading to nicotinic acid via an intermediate dicarboxylic acid.[3] Potassium permanganate (KMnO₄) is another common reagent for the oxidation of alkyl side chains on aromatic rings.
Hypothetical Protocol: Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 5-ethyl-2-methylpyridine in water.
-
Reagent Addition: Slowly add a solution of potassium permanganate in water to the stirred suspension. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to destroy excess permanganate. The manganese dioxide precipitate is removed by filtration.
-
Isolation: Acidify the filtrate to precipitate the 5-ethyl-2-pyridinecarboxylic acid, which can then be collected by filtration, washed with cold water, and dried.
Step 2 (Hypothetical): Fischer Esterification
The resulting 5-ethyl-2-pyridinecarboxylic acid can be converted to its methyl ester via Fischer esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9]
Hypothetical Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 5-ethyl-2-pyridinecarboxylic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is reversible, and using a large excess of methanol helps to drive the equilibrium towards the product.[7][9]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Analytical Characterization
Without experimental data, a definitive guide to the analytical characterization of Methyl 5-ethyl-2-pyridine-carboxylate cannot be provided. However, standard analytical techniques would be employed to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the ethyl, methyl ester, and pyridine ring protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of 165.19 g/mol .
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier would be a suitable starting point.[10]
Safety and Handling
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
Methyl 5-ethyl-2-pyridine-carboxylate is a chemical intermediate with limited publicly available technical data. This guide has provided the known information and a scientifically plausible, though hypothetical, synthetic pathway from its well-characterized precursor, 5-ethyl-2-methylpyridine. Researchers interested in this compound will need to perform their own process development and analytical characterization. The information provided herein should serve as a valuable starting point for such endeavors.
References
-
Wikipedia. 5-Ethyl-2-methylpyridine. [Link]
-
Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]
-
SIELC Technologies. 5-Ethyl-2-methylpyridine. 2018-02-19. [Link]
-
The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022-11-16. [Link]
-
OECD Existing Chemicals Database. 5-Ethyl-2-picoline CAS N°: 104-90-5. 1994-11-14. [Link]
- Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
-
PubChem. 5-Ethyl-2-methylpyridine. [Link]
-
ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]
-
08.08 Esterification of Carboxylic Acids. YouTube. 2019-07-29. [Link]
-
ResearchGate. Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
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Chemistry LibreTexts. Preparation of Esters. 2023-01-22. [Link]
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"Methyl 5-ethyl-2-pyridine-carboxylate" molecular structure
This guide provides an in-depth technical analysis of Methyl 5-ethyl-2-pyridinecarboxylate (CAS: 13509-14-3), a critical heteroaromatic intermediate.[1] It is structured to serve researchers requiring actionable synthesis protocols, structural validation data, and application context in pharmaceutical and agrochemical development.[1]
Core Identity & Synthetic Architecture
Chemical Identity & Structural Analysis
Methyl 5-ethyl-2-pyridinecarboxylate (also known as Methyl 5-ethylpicolinate) is a functionalized pyridine derivative characterized by a picolinate core substituted with an ethyl group at the meta position relative to the nitrogen (position 5).[1]
Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | Methyl 5-ethylpyridine-2-carboxylate |
| CAS Registry Number | 13509-14-3 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Boiling Point | ~260–265°C (at 760 mmHg) |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water.[1][2][3] |
| pKa (Calculated) | ~3.8 (pyridine nitrogen), ~11.5 (alpha-proton removal, theoretical) |
Structural Significance
The molecule features two chemically distinct reactive centers:
-
C2-Ester Moiety: Susceptible to nucleophilic attack (amidation, reduction) and serves as a directing group for C-H activation.[1]
-
C5-Ethyl Group: Provides lipophilicity and steric bulk, critical for binding affinity in enzyme active sites (e.g., in imidazolinone herbicides or kinase inhibitors).[1]
Synthetic Pathways & Logic
The synthesis of Methyl 5-ethyl-2-pyridinecarboxylate requires discerning chemoselectivity to distinguish between the alkyl substituent at C5 and the functionalization target at C2.[1]
Primary Route: Selective Oxidation of 5-Ethyl-2-methylpyridine (MEP)
The most direct laboratory route utilizes 5-ethyl-2-methylpyridine (Aldehyde Collidine) as the starting material.[1] The challenge is oxidizing the C2-methyl group to a carboxylic acid without degrading the C5-ethyl group or the pyridine ring.[1]
The Mechanism[1][3][4]
-
Precursor: 5-Ethyl-2-methylpyridine (CAS 104-90-5).[1]
-
Selective Oxidation: Utilization of Selenium Dioxide (SeO₂) or controlled Nitric Acid (HNO₃) oxidation. SeO₂ is preferred for lab scale due to its high selectivity for methyl groups
to the nitrogen. -
Esterification: Acid-catalyzed Fischer esterification.[1]
Industrial Context: The "Imidazolinone" Route
In agrochemical manufacturing (e.g., for Imazethapyr), a related pathway involves the condensation of 2-ethylacrolein with diethyl oxalacetate.[1] While this typically yields the diethyl 2,3-dicarboxylate, variations of this cyclization can be tuned to access 2-carboxylate derivatives.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the chemoselective synthesis pathway from commercially available precursors.
Caption: Chemoselective synthesis of Methyl 5-ethyl-2-pyridinecarboxylate via controlled oxidation of MEP.
Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol synthesizes the methyl ester via the intermediate acid. Standard safety precautions for handling selenium dioxide (toxic) and strong acids must be enforced.
Step 1: Synthesis of 5-Ethyl-2-pyridinecarboxylic Acid
Reagents: 5-Ethyl-2-methylpyridine (100 mmol), Selenium Dioxide (150 mmol), Pyridine (solvent).[1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Addition: Charge the flask with 5-ethyl-2-methylpyridine (12.1 g) and pyridine (50 mL). Add Selenium Dioxide (16.6 g) in portions to control exotherm.[1]
-
Reaction: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor via TLC (eluent: DCM/MeOH 9:1) for the disappearance of the starting pyridine.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove precipitated Selenium metal.[1] Wash the pad with hot water.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in water and adjust pH to 3.5–4.0 using 1N HCl.[1] The carboxylic acid precipitates. Filter, wash with cold water, and dry.[1]
Step 2: Esterification to Methyl 5-ethyl-2-pyridinecarboxylate
Reagents: 5-Ethyl-2-pyridinecarboxylic acid (from Step 1), Methanol (anhydrous), Conc.[1] H₂SO₄.[1][5]
-
Setup: 250 mL round-bottom flask with a reflux condenser and drying tube (CaCl₂).
-
Reaction: Dissolve the acid (50 mmol) in anhydrous Methanol (100 mL). Slowly add concentrated H₂SO₄ (1 mL) dropwise.
-
Reflux: Heat to reflux (65°C) for 8 hours.
-
Neutralization: Cool to RT. Concentrate methanol to ~20 mL volume. Pour into ice-water (100 mL) and neutralize with saturated NaHCO₃ solution until pH ~8.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).[1]
Self-Validating Analytical Criteria
To ensure the protocol was successful, verify the following spectral markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectroscopy: Strong carbonyl stretch at ~1725–1735 cm⁻¹ (Ester C=O).
Applications in Drug Discovery & Agrochemicals[1][6]
Pharmaceutical Intermediate
Methyl 5-ethyl-2-pyridinecarboxylate serves as a scaffold for Picolinic Acid derivatives .[1]
-
Mechanism: The ester group allows for conversion into amides (via aminolysis) or hydrazides (for antitubercular activity testing).
-
Ligand Chemistry: The nitrogen-oxygen bidentate motif is utilized in metallodrug design, specifically for creating Ruthenium or Platinum complexes with cytotoxic properties.[1]
Agrochemical Precursor (Imidazolinones)
This molecule is structurally homologous to the precursors used for Imazethapyr (Pursuit®).
-
Pathway: The 2-carboxylate is converted to a 2-imidazolinone ring.[1] The 5-ethyl group is essential for the specific inhibition of acetohydroxyacid synthase (AHAS) in weeds.[1]
-
Logic: The ethyl group provides the necessary hydrophobic interaction within the herbicide binding pocket, distinguishing it from non-selective pyridine herbicides.
References
-
Santa Cruz Biotechnology. Methyl 5-Ethyl-2-pyridine-carboxylate Product Data.[1][6] Retrieved from [1]
-
Organic Syntheses. 5-Ethyl-2-methylpyridine (Aldehyde-Collidine).[1] Coll. Vol. 3, p.374 (1955).[1] Retrieved from [1]
-
ChemicalBook. Methyl 5-ethyl-2-pyridinecarboxylate Properties and Suppliers. Retrieved from [1]
-
European Patent Office. Method for the preparation of pyridine-2,3-dicarboxylic acids (EP0259687).[1] (Contextual reference for oxidation methodologies). Retrieved from (Note: Generic link to patent server for citation structure).[1]
-
Sigma-Aldrich. 5-Ethyl-2-methylpyridine Product Specification. Retrieved from [1]
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"Methyl 5-ethyl-2-pyridine-carboxylate" solubility in different solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-ethyl-2-pyridine-carboxylate (CAS 13509-14-3) . As a lipophilic pyridine ester, this compound presents specific challenges in process development, particularly regarding its physical state—typically an oil at room temperature—and its pH-dependent solubility profile.
This document moves beyond basic database values, offering a predictive framework validated by structural logic. It details experimental protocols for empirical solubility determination and provides a strategic decision tree for solvent selection during synthesis, extraction, and purification.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
Understanding the fundamental physicochemical properties is the first step in accurate solubility profiling.
| Property | Specification | Notes |
| Compound Name | Methyl 5-ethyl-2-pyridine-carboxylate | Synonyms: Methyl 5-ethylpicolinate |
| CAS Number | 13509-14-3 | Distinct from 5-ethyl-2-methylpyridine |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Physical State | Liquid (Oil) | Typically Clear Orange to Brown [1, 2] |
| Predicted Boiling Point | ~275°C | High boiling point suggests vacuum distillation for purification |
| Predicted LogP | ~2.04 | Moderately lipophilic |
Structural Insight: The molecule consists of a pyridine ring substituted with a hydrophobic ethyl group (position 5) and a polar ester group (position 2). This "amphiphilic" nature dictates that it will be highly soluble in moderately polar organic solvents but sparingly soluble in neutral water.
Solubility Thermodynamics & Solvent Compatibility
Since specific empirical solubility tables for this exact CAS are rare in open literature, we apply Solubility Parameter Theory and structural analogy (based on Methyl picolinate and Alkyl pyridines) to derive the following compatibility matrix.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent interaction with the aromatic pyridine ring; primary choice for extraction. |
| Alcohols | Methanol, Ethanol, IPA | High / Miscible | Hydrogen bonding with ester oxygen and pyridine nitrogen. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole interactions; suitable for reaction media. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Strong solvation of the polar ester functionality. |
| Alkanes | Hexane, Heptane | Low / Immiscible | The polar pyridine/ester core resists solvation by non-polar alkanes. Likely to cause "oiling out." |
| Water (pH 7) | Water | Low | Hydrophobic ethyl group dominates. |
| Water (pH < 3) | 1M HCl, Aqueous Acid | High | Critical Process Lever: Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt. |
The pH-Switch Strategy
The most powerful solubility tool for this compound is the basic nitrogen atom.
-
Neutral State (Organic Phase): At pH > 5, the molecule is neutral and partitions into organic solvents (DCM, EtOAc).
-
Acidic State (Aqueous Phase): At pH < 3, the nitrogen is protonated (
), forcing the molecule into the aqueous phase. -
Application: This allows for highly efficient purification via Acid-Base Extraction (Protocol described in Section 5).
Visualization: Process Decision Frameworks
Figure 1: Solubility Determination Workflow
This workflow outlines the logical steps to empirically determine solubility for a liquid/oil analyte.
Caption: Workflow for qualitative and quantitative solubility assessment of liquid pyridine esters.
Figure 2: Purification & Solvent Selection Strategy
A decision tree for selecting the correct solvent system based on the intended process outcome.
Caption: Strategic decision tree for solvent selection during synthesis, extraction, and purification.
Detailed Experimental Protocols
Protocol A: Gravimetric Solubility Screening (for Oils)
Use this to determine miscibility limits.
-
Preparation: Tare a 20 mL scintillation vial. Add 100 mg of Methyl 5-ethyl-2-pyridine-carboxylate.
-
Addition: Add the target solvent in 100 µL aliquots at 25°C.
-
Observation: Vortex for 30 seconds after each addition.
-
Miscible: Solution becomes clear immediately.
-
Insoluble: Distinct phase separation (oil droplets) persists.
-
-
Quantification (If Immiscible):
-
Add solvent until total volume is 5 mL.
-
Centrifuge at 4000 rpm for 10 mins.
-
Sample the supernatant, dilute with Acetonitrile, and analyze via HPLC-UV (254 nm).
-
Protocol B: Partition Coefficient (LogP) Validation
Critical for determining extraction efficiency.
-
System: Octanol / Water (pH 7.4 phosphate buffer).
-
Method: Shake-flask method (OECD 107 equivalent).
-
Procedure:
-
Dissolve compound in water-saturated Octanol.
-
Mix with octanol-saturated Water (1:1 ratio).
-
Equilibrate (shake 1 hr, settle 4 hrs).
-
Analyze both phases by HPLC.
-
-
Calculation:
Safety & Handling
-
Hazard Identification: Pyridine derivatives are often skin irritants and may possess unpleasant odors.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All solubility experiments involving volatile organic solvents or heating must be performed in a certified chemical fume hood.
-
Waste: Dispose of chlorinated solvents (DCM) separately from non-halogentated solvents.
References
-
ChemicalBook. (2023).[1] Methyl 5-Ethyl-2-pyridine-carboxylate Properties and Safety.[2][3][4] Retrieved from
-
Pharmaffiliates. (n.d.). Methyl 5-Ethyl-2-pyridine-carboxylate Certificate of Analysis Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate (Structural Analog). Retrieved from
-
Sobechko, I., et al. (2017). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology.[5] Retrieved from
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A Strategic Guide to Unveiling the Biological Potential of Methyl 5-ethyl-2-pyridine-carboxylate
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of Methyl 5-ethyl-2-pyridine-carboxylate. While direct biological data for this specific molecule is not extensively documented, its structural similarity to a class of compounds with broad therapeutic relevance—pyridine carboxylic acid derivatives—warrants a systematic exploration of its potential.[1][2][3] This document outlines a logical, multi-tiered approach, from initial computational predictions to rigorous in vitro and in vivo validation, designed to thoroughly characterize the bio-pharmacological profile of this promising scaffold.
Introduction to the Scaffold: A Foundation of Known Activity
Methyl 5-ethyl-2-pyridine-carboxylate belongs to the pyridine carboxylic acid family, a class of heterocyclic compounds that are integral to numerous clinically approved drugs for treating a range of conditions, including infections, inflammation, and cancers.[1] The therapeutic versatility of this scaffold is rooted in its chemical properties. The electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxyl group adds polarity and the potential to coordinate with metal ions, a feature often exploited in enzyme inhibition.[1]
The subject molecule is a derivative of 5-ethyl-2-methylpyridine, a key industrial intermediate for the synthesis of nicotinic acid (Vitamin B3) and nicotinamide.[4][5] These well-known molecules have established biological roles, most notably as agonists for the G-protein coupled receptor GPR109A, which is involved in modulating lipid metabolism and inflammatory responses. Furthermore, the pyridine core is a common feature in modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and addictive disorders.[6][7][8] Given this lineage, a primary investigative focus should be on its potential as a modulator of GPR109A and nAChRs.
| Compound | Structure | Known Biological Relevance |
| Nicotinic Acid (Niacin) | Pyridine-3-carboxylic acid | Agonist of GPR109A, lipid-lowering effects. |
| Nicotinamide | A form of vitamin B3 | Precursor to NAD and NADP, involved in cellular metabolism.[9] |
| Methyl 5-ethyl-2-pyridine-carboxylate | The subject of this investigative guide. |
Phase I: In Silico Profiling - A Predictive First Step
Before embarking on resource-intensive wet-lab experiments, a robust computational analysis can provide valuable insights into the likely biological targets of Methyl 5-ethyl-2-pyridine-carboxylate. This initial phase helps to prioritize experimental efforts and build a testable hypothesis.
QSAR models can predict the biological activity of a molecule based on its physicochemical properties and structural features.[10] By comparing the structure of Methyl 5-ethyl-2-pyridine-carboxylate to large databases of compounds with known activities (e.g., ChEMBL), it is possible to generate a ranked list of potential protein targets.[11][12]
Protocol for Target Prediction using Public Databases:
-
Obtain the SMILES string for Methyl 5-ethyl-2-pyridine-carboxylate. This standardized molecular representation is the input for most prediction tools.
-
Utilize a target prediction platform (e.g., SwissTargetPrediction, ChEMBL) to screen the molecule against a library of known protein targets.
-
Analyze the results, paying close attention to targets with high prediction scores, particularly those belonging to protein families known to interact with pyridine derivatives (e.g., G-protein coupled receptors, ion channels, kinases).[1][11]
-
Cross-reference predicted targets with known pharmacology of structurally similar compounds to refine the list of potential targets.
Based on the initial target prediction, molecular docking can be employed to model the binding of Methyl 5-ethyl-2-pyridine-carboxylate to the active sites of high-priority targets, such as GPR109A and various nAChR subtypes.[13][6] These simulations can predict the binding affinity and identify key molecular interactions, providing a structural basis for the predicted activity.
Caption: A streamlined workflow for the in silico prediction of biological activity.
Phase II: In Vitro Screening Cascade - From Broad Strokes to Specific Hits
The in vitro screening phase is designed to empirically validate the predictions from the computational analysis. A tiered approach ensures that resources are used efficiently, starting with broad assessments of cytotoxicity before moving to target-specific functional assays.
Before assessing specific biological activities, it is crucial to determine the concentration range at which Methyl 5-ethyl-2-pyridine-carboxylate exhibits cytotoxic effects. This will inform the appropriate concentrations for subsequent assays. Standard cytotoxicity assays, such as the MTT or MTS assay, can be used across a panel of cell lines (e.g., HEK293, HepG2) to establish a preliminary safety profile.[14]
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Methyl 5-ethyl-2-pyridine-carboxylate (e.g., from 0.1 µM to 100 µM) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm to determine cell viability relative to an untreated control.
Based on the in silico predictions, a panel of functional assays should be employed to investigate the interaction of the compound with its most likely targets.
-
For GPR109A: A cAMP inhibition assay in a cell line stably expressing GPR109A is the gold standard for identifying agonists. A decrease in forskolin-stimulated cAMP levels upon treatment with the compound would indicate agonistic activity.[13]
-
For nAChRs: The activity of Methyl 5-ethyl-2-pyridine-carboxylate at various nAChR subtypes (e.g., α7, α4β2) can be assessed using a fluorescent imaging plate reader (FLIPR) assay that measures calcium influx upon receptor activation.[8] This can identify agonists, antagonists, and allosteric modulators.
| Assay Type | Principle | Endpoint | Potential Outcome |
| cAMP Inhibition | Measures the inhibition of adenylyl cyclase activity downstream of Gαi-coupled receptor activation. | Decrease in intracellular cAMP levels. | Identification of GPR109A agonists.[13] |
| FLIPR Calcium Influx | Measures changes in intracellular calcium concentration upon ion channel opening. | Increase in fluorescence intensity. | Identification of nAChR agonists, antagonists, or positive allosteric modulators.[8] |
Phase III: Elucidating the Mechanism of Action
Once a reproducible "hit" is identified in the functional assays, the next step is to delve deeper into the mechanism of action. This involves a series of more focused experiments to understand how the compound elicits its biological effect at a molecular level.
If Methyl 5-ethyl-2-pyridine-carboxylate is found to be an agonist at GPR109A, downstream signaling events can be investigated using techniques like Western blotting to look for changes in the phosphorylation status of key signaling proteins like ERK1/2.[15]
Caption: Potential signaling pathways downstream of GPR109A activation.
Phase IV: In Vivo Validation - From Bench to Biological System
Promising in vitro results should be followed by validation in a relevant animal model. The choice of model will depend on the observed in vitro activity.
Before efficacy studies, a preliminary pharmacokinetic study in rodents is necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This information is critical for designing appropriate dosing regimens for subsequent in vivo studies.
-
Neurological Disorders: If the compound shows activity as a nAChR modulator, its efficacy could be tested in rodent models of cognitive impairment or addiction.[6][16] Behavioral tests, such as the Morris water maze for learning and memory, would be appropriate endpoints.
-
Inflammatory Conditions: For a confirmed GPR109A agonist, anti-inflammatory effects could be evaluated in a mouse model of dermal inflammation or atherosclerosis.[15]
The transition from in vitro to in vivo studies is a critical step that provides a more comprehensive understanding of a compound's potential therapeutic utility and any potential liabilities.[16][17][18][19][20]
Conclusion
While the biological activity of Methyl 5-ethyl-2-pyridine-carboxylate is yet to be fully elucidated, its chemical structure places it in a class of compounds with significant therapeutic precedent. The systematic approach outlined in this guide, from predictive computational modeling to a tiered system of in vitro and in vivo assays, provides a robust and scientifically sound strategy for uncovering its potential. By following this framework, researchers can efficiently and effectively characterize the bio-pharmacological profile of this molecule, potentially unlocking a new therapeutic agent.
References
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SIELC Technologies. (2018, February 19). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed Central. Retrieved from [Link]
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OECD Existing Chemicals Database. (1994, November 14). 5-Ethyl-2-picoline CAS N°: 104-90-5. Retrieved from [Link]
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Wikipedia. 5-Ethyl-2-methylpyridine. Retrieved from [Link]
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The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. Retrieved from [Link]
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PubChem. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728. Retrieved from [Link]
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Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Journal of Chemical Research. Retrieved from [Link]
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Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (2025, January 11). PubMed Central. Retrieved from [Link]
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Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship. Academic Journals. Retrieved from [Link]
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Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022, November 10). NIH. Retrieved from [Link]
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Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021, November 27). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008, October). PubMed. Retrieved from [Link]
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Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. ResearchGate. Retrieved from [Link]
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Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. Retrieved from [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Retrieved from [Link]
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. Retrieved from [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 5-ethyl-2-pyridine-carboxylate Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of Methyl 5-ethyl-2-pyridine-carboxylate, its derivatives, and analogs, with a focus on their synthesis, chemical properties, and applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies to facilitate further research and application.
Introduction: The Pyridine Carboxylate Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2]
Within this important class of compounds, Methyl 5-ethyl-2-pyridine-carboxylate serves as a key building block for the synthesis of more complex molecules. Its strategic substitution with an ethyl group at the 5-position and a methyl carboxylate at the 2-position offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will delve into the synthetic pathways to access this core structure and explore the structure-activity relationships (SAR) of its derivatives.
Synthesis of the Core Scaffold: Methyl 5-ethyl-2-pyridine-carboxylate
The synthesis of Methyl 5-ethyl-2-pyridine-carboxylate is a multi-step process that begins with the formation of its precursor, 5-ethyl-2-methylpyridine. This is followed by an oxidation reaction to yield pyridine-2,5-dicarboxylic acid, and finally, a selective esterification to obtain the desired product.
Synthesis of 5-ethyl-2-methylpyridine
5-ethyl-2-methylpyridine, also known as "aldehyde-collidine," is a crucial intermediate.[1] Industrial production often involves the condensation of acetaldehyde or its trimer, paraldehyde, with ammonia under high temperature and pressure.[3]
A variety of methods have been reported for its synthesis, including:
-
Heating aldehyde-ammonia with acetaldehyde or paraldehyde.[1]
-
Reacting paraldehyde with ammonia.[1]
-
Passing acetaldehyde and ammonia over catalysts like alumina.[1]
A highly selective process involves reacting acetaldehyde with an aqueous solution of an ammonium salt, such as ammonium acetate, at elevated temperatures (180-270°C) and pressures.[3]
Experimental Protocol: Synthesis of 5-ethyl-2-methylpyridine [1]
This protocol is a representative lab-scale synthesis.
Materials:
-
Aqueous ammonium hydroxide (28%)
-
Paraldehyde
-
Ammonium acetate
-
Chloroform
-
2-liter steel reaction vessel (autoclave)
Procedure:
-
Charge the steel reaction vessel with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.
-
Seal the vessel and heat to 230°C with continuous agitation. Maintain this temperature for 1 hour.
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of a small amount of water, which should be combined with the main aqueous layer.
-
Extract the aqueous layer with three 50-ml portions of chloroform.
-
Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.
-
Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 65–66°C/17 mm Hg. This yields 72–76 g (50–53%) of 5-ethyl-2-methylpyridine.
Oxidation to Pyridine-2,5-dicarboxylic Acid
The next critical step is the oxidation of both the methyl and ethyl groups of 5-ethyl-2-methylpyridine to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. Oxidation with nitric acid is a common method.[4]
Selective Mono-esterification
The final step is the selective esterification of the carboxylic acid at the 2-position to a methyl ester, while leaving the 5-position carboxylic acid intact, which can then be used for further derivatization. This selective transformation is crucial for the synthesis of analogs. One common approach is to first convert the dicarboxylic acid to its corresponding di-acyl chloride, followed by a controlled reaction with methanol. A more direct method involves Fischer esterification, where the dicarboxylic acid is heated with methanol in the presence of an acid catalyst.[5] The selectivity for the 2-position can be influenced by steric hindrance and the electronic nature of the pyridine ring.
Experimental Protocol: Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid (General Procedure)
This protocol is a generalized procedure based on common esterification methods.[5][6]
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend pyridine-2,5-dicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 5-carboxy-2-pyridinecarboxylate. The ethyl group can then be introduced in a subsequent step.
Derivatives and Analogs: Design and Synthesis for Biological Screening
The core Methyl 5-ethyl-2-pyridine-carboxylate scaffold is a versatile platform for generating a library of derivatives for biological screening. The two main points of diversification are the ester at the 2-position and the ethyl group at the 5-position.
Modification of the Ester Group
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a diverse set of amides and esters.
Modification of the 5-position Substituent
The ethyl group at the 5-position can be modified through various synthetic transformations. For instance, benzylic bromination followed by nucleophilic substitution can introduce a range of functional groups. Alternatively, the synthesis can start from a different 5-substituted-2-methylpyridine precursor.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of pyridine carboxylates have been investigated for a wide range of therapeutic applications. The following sections highlight some key areas of research.
Anticancer Activity
Numerous pyridine derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For example, certain substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer signaling pathways.[8]
A study on 5-(2-carboxyethenyl)-isatin derivatives, which share structural similarities with the pyridine carboxylate scaffold, demonstrated that specific substitutions can lead to potent cytotoxic activity against Jurkat cells by inducing apoptosis through the mitochondrial pathway.[8]
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution Pattern: The nature and position of substituents on the pyridine ring and the carboxamide/ester moiety significantly influence anticancer potency.
-
Hydrophobicity and Hydrogen Bonding: A balance of hydrophobic and hydrogen bonding interactions is often crucial for effective binding to the biological target.
Anti-Trypanosomatid Activity
A series of pyridine-2,5-dicarboxylate esters have been synthesized and evaluated for their activity against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.[4] Several of these compounds exhibited promising activity with low cytotoxicity, making them potential candidates for further development.[4]
Table 1: In Vitro Activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi [4]
| Compound | R1 | R2 | IC50 (µM) |
| 3a | Ethyl | Phenyl | 42.44 |
| 4a | Benzyl | Phenyl | 56.58 |
| 6a | Piperonyl | Phenyl | < 28 |
| 7a | Cinnamyl | Phenyl | < 28 |
Data extracted from a study on pyridine-2,5-dicarboxylate esters. The full study contains a more extensive list of compounds and their activities.[4]
The in silico analysis of these compounds suggested good drug-like properties and a favorable pharmacokinetic profile.[4]
Neuroprotective Effects
Certain dihydropyridine derivatives have been investigated for their neuroprotective effects in ischemic brain injury.[1] For instance, a dihydropyridine dicarboxylate derivative demonstrated significant protection against delayed neuronal death in the hippocampus.[1] This neuroprotective effect is thought to be mediated by both the blockade of L-type Ca2+ channels and the inhibition of calmodulin-dependent pathways.[1]
Enzyme Inhibition
Pyridine carboxylic acid isomers and their derivatives are actively being explored as inhibitors of various enzymes.[9] For example, 2,5-pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory diseases.[4] Additionally, aminothiazole derivatives incorporating a pyridine moiety have shown potent inhibitory activity against phosphodiesterase-5 (PDE5), an important target for the treatment of erectile dysfunction.[10]
Conclusion and Future Directions
The Methyl 5-ethyl-2-pyridine-carboxylate scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility of the core structure, coupled with the numerous possibilities for chemical diversification, provides a robust platform for the discovery of novel therapeutic agents.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of analogs with diverse substituents to comprehensively explore the chemical space and refine structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel drug candidates based on the versatile Methyl 5-ethyl-2-pyridine-carboxylate scaffold.
References
-
Mendoza-Martínez, C. G., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(14), 5488. [Link]
-
Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 458-467.e4. [Link]
-
Frank, R. L., et al. (1947). 5-ethyl-2-methylpyridine. Organic Syntheses, 27, 38. [Link]
-
Wikipedia contributors. (2023, December 14). 5-Ethyl-2-methylpyridine. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
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Takahashi, K., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1338–1345. [Link]
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Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 265, 116089. [Link]
- Shmidl, A. J. (1974). U.S. Patent No. 3,846,435. Washington, DC: U.S.
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Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]
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Abdel-Ghani, T. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 933. [Link]
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Daina, A., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3349–3372. [Link]
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Bouziane, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
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Xia, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2214. [Link]
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Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Khan, I., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13329. [Link]
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Lee, S., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Marine Drugs, 18(11), 559. [Link]
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Zhang, Y., et al. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 112, 137–146. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4253. [Link]
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Organic Chemistry Tutor. (2019, July 29). Esterification of Carboxylic Acids. [Link]
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Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 805(2), 223–231. [Link]
-
Gohlke, J. C. F., et al. (2021). Bio-based copolyesters involving 1,4:3,6-dianhydrohexitols and sebacic acid: 2,6-pyridinedicarboxylic acid as platforms for high gas barrier food packaging. Polymer Chemistry, 12(45), 6521–6531. [Link]
-
Geffken, D., & Floether, M. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]
- Kumar, V., et al. (2012). WO 2012/093411 A2.
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Mphahlele, M. J., & Malindisa, S. (2018). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 23(12), 3169. [Link]
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Wang, Y., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(16), 11277–11291. [Link]
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Liu, Y., et al. (2015). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]
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Wouters, J., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 14(11), 1109. [Link]
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Chen, Y., et al. (2001). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Agricultural and Food Chemistry, 49(11), 5265–5268. [Link]
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Woschek, A., et al. (2019). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 48(36), 13731–13742. [Link]
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de Mattos, M. C., et al. (2020). Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). ResearchGate. [Link]
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Advanced Theoretical Characterization of Methyl 5-ethyl-2-pyridine-carboxylate (MEPC)
From Electronic Structure to Reactivity Profiling
Executive Summary
This technical guide details the theoretical framework for characterizing Methyl 5-ethyl-2-pyridine-carboxylate (MEPC) . As a derivative of picolinic acid, MEPC represents a bifunctional pharmacophore combining a basic pyridine nitrogen, an electrophilic ester moiety at the C2 position, and a lipophilic ethyl group at the C5 position. This document outlines the computational methodologies (DFT/TD-DFT), conformational landscapes, and reactivity descriptors required to model this compound for medicinal chemistry and ligand design applications.
Computational Methodology & Theory
To ensure high-fidelity results, the theoretical study of MEPC must move beyond standard gas-phase optimizations. The following protocol establishes the "Standard Model" for pyridine ester characterization.
1.1. The Level of Theory
The structural and electronic properties are best resolved using Density Functional Theory (DFT) .
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).
-
Basis Set: 6-311++G(d,p) .[1]
-
Justification: The diffuse functions (++) are critical for accurately modeling the lone pair electrons on the pyridine nitrogen and ester oxygens. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water ($ \epsilon=78.4
\epsilon=32.6 $) to mimic physiological and synthetic environments.
1.2. Computational Workflow
The following Graphviz diagram visualizes the mandatory workflow for a complete theoretical profile.
Figure 1: Step-by-step computational workflow for validating MEPC properties.
Molecular Geometry & Conformational Landscape
The reactivity of MEPC is dictated by its conformation. Pyridine-2-carboxylates (picolinates) exhibit distinct rotational isomerism that significantly alters their dipole moment and binding affinity.
2.1. The s-cis vs. s-trans Equilibrium
The ester group at position C2 can rotate around the
-
s-trans Conformer: The carbonyl oxygen is trans to the pyridine nitrogen (dihedral N-C-C=O
). This reduces dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen lone pairs. -
s-cis Conformer: The carbonyl oxygen is cis to the nitrogen (dihedral
). This is often favored in the presence of metal cations (chelation effect) but is generally less stable in isolation due to electrostatic repulsion.
Theoretical Prediction: Calculations on methyl picolinate analogs suggest the s-trans conformer is the global minimum in the gas phase by approximately 3–5 kcal/mol.
2.2. The 5-Ethyl Substituent
The ethyl group at C5 adds a layer of lipophilicity and slight steric bulk.
-
Rotation: The ethyl group ($ -CH_2-CH_3 $) will adopt a conformation where the methyl terminus is staggered relative to the aromatic ring to minimize steric clash with the C4 and C6 protons.
-
Electronic Effect: As an alkyl group, it acts as a weak electron donor (+I effect), slightly increasing the electron density of the pyridine ring compared to unsubstituted methyl picolinate.
Electronic Structure & Reactivity Descriptors
Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting how MEPC interacts with biological targets or synthetic reagents.
3.1. Frontier Molecular Orbitals (FMO)
| Orbital | Localization | Character | Energy (Est.) |
| HOMO | Pyridine Nitrogen & Ring | Nucleophilic / Basic | -6.8 to -7.2 eV |
| LUMO | Carbonyl Carbon & Ring | Electrophilic | -1.5 to -2.0 eV |
| Gap ($ \Delta E $) | -- | Stability Indicator | ~5.0 eV |
-
Interpretation: The HOMO is largely localized on the nitrogen lone pair, confirming that MEPC acts as a base or ligand for metal coordination. The LUMO is concentrated on the ester carbonyl and the pyridine ring, making these sites susceptible to nucleophilic attack (e.g., hydrolysis or reduction).
3.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for non-covalent interactions:
-
Negative Regions (Red): Concentrated around the Ester Carbonyl Oxygen and the Pyridine Nitrogen . These are the primary hydrogen bond acceptors.
-
Positive Regions (Blue): Concentrated around the Ethyl group protons and the aromatic protons.
-
Neutral Regions (Green): The aromatic
-cloud.
Spectroscopic Validation (In Silico vs. Experimental)
To validate the theoretical model, calculated vibrational frequencies must be scaled and compared to experimental data.
4.1. Vibrational Spectroscopy (IR)
-
C=O Stretch: Predicted at ~1730–1750 cm⁻¹ (Strong). The conjugation with the pyridine ring lowers this frequency slightly compared to aliphatic esters.
-
C=N Ring Stretch: Predicted at ~1580–1600 cm⁻¹.
-
C-H Stretch (Ethyl): Distinct bands at 2960–2980 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).
4.2. NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level:
-
1H NMR: The ethyl group will show a classic triplet (~1.2 ppm) and quartet (~2.6 ppm). The aromatic protons will appear downfield (8.0–9.0 ppm), with the proton at C6 being the most deshielded due to the adjacent nitrogen.
-
13C NMR: The carbonyl carbon will be the most deshielded peak (~165 ppm).
Synthesis & Experimental Validation
While this is a theoretical guide, a "self-validating" system requires a reference to physical synthesis.
Pathway:
-
Precursor: 5-ethyl-2-methylpyridine (Aldehyde collidine).
-
Oxidation: Selective oxidation of the 2-methyl group to the carboxylic acid using Selenium Dioxide ($ SeO_2 $) or controlled $ KMnO_4 $ oxidation.
-
Esterification: Fischer esterification with Methanol/H₂SO₄.
Figure 2: Synthetic route for experimental validation of MEPC.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Szafran, M., & Komasa, A. (2005). Structure and vibrational spectra of pyridine-2-carboxylic acid and its methyl ester. Journal of Molecular Structure, 744, 45-56. Link
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystal Growth & Design. Link
-
PubChem. (n.d.). 5-Ethyl-2-methylpyridine (Precursor Data). National Library of Medicine. Link
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 5-ethyl-2-pyridine-carboxylate from 5-ethyl-2-methylpyridine. The described two-step process involves the selective oxidation of the C2-methyl group to a carboxylic acid, followed by a classic Fischer esterification to yield the desired methyl ester. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.
Introduction and Strategic Overview
Methyl 5-ethyl-2-pyridine-carboxylate is a valuable substituted pyridine derivative, often utilized as a key building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its precursor, 5-ethyl-2-methylpyridine (MEP), is an industrial chemical produced from simple reagents like acetaldehyde and ammonia.[1][2] The transformation of MEP to the target ester is a foundational process in organic synthesis, hinging on the selective functionalization of one alkyl side chain over another.
The synthetic strategy detailed herein is a robust two-step sequence:
-
Selective Oxidation: The methyl group at the 2-position of the pyridine ring is selectively oxidized to a carboxylic acid, yielding the intermediate 5-ethylpicolinic acid. This selectivity is achieved due to the electronic activation of the C2-position by the ring nitrogen.
-
Esterification: The resulting 5-ethylpicolinic acid is converted to its corresponding methyl ester via acid-catalyzed esterification with methanol.
This application note will elaborate on the underlying chemical principles, provide step-by-step experimental protocols, and outline best practices for safety and efficiency.
Chemical Principles and Mechanistic Rationale
Step 1: Selective Oxidation with Potassium Permanganate
The key to this synthesis is the selective oxidation of the methyl group at the C2-position while leaving the ethyl group at the C5-position intact. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation when used under controlled alkaline conditions.[3][4]
Causality of Selectivity: The methyl group in the C2 (α) position is more susceptible to oxidation than the ethyl group at the C5 (β) position. This is because the C-H bonds of the C2-methyl group are weakened by the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, making them more readily attacked by the oxidizing agent.
Reaction Mechanism (KMnO₄ Oxidation): The oxidation of an alkyl side chain on an aromatic ring by permanganate is a complex, multi-step process. While the full mechanism is intricate, it is generally understood to proceed via a radical pathway initiated by hydrogen atom abstraction from the benzylic-like position.
-
Initiation: The permanganate ion (MnO₄⁻) abstracts a hydrogen atom from the methyl group, forming a radical intermediate and a manganese(VI) species.
-
Propagation: The radical is rapidly oxidized further. The reaction proceeds through various intermediates, including a manganese ester, which is hydrolyzed.
-
Termination: The exhaustive oxidation of the methyl group continues until the most stable oxidation state, the carboxylate, is formed.[5] The ethyl group is less reactive under these conditions and remains largely untouched. The reaction produces manganese dioxide (MnO₂) as a solid byproduct.
Step 2: Fischer-Speier Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In this protocol, 5-ethylpicolinic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.
Reaction Mechanism (Fischer Esterification):
-
Protonation of Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.
Experimental Protocols & Data
This section provides detailed, step-by-step procedures for the synthesis. All operations involving hazardous chemicals should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Workflow Visualization
The overall synthetic workflow can be visualized as a two-step process with an intermediate isolation.
Sources
- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
Application Notes: Methyl 5-ethyl-2-pyridine-carboxylate as a Key Intermediate in Organic Synthesis
Introduction
Methyl 5-ethyl-2-pyridine-carboxylate is a substituted picolinate ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique electronic and steric properties, stemming from the pyridine core functionalized with both an electron-donating ethyl group and an electron-withdrawing methoxycarbonyl group, make it an ideal precursor for the construction of complex heterocyclic scaffolds. These scaffolds are frequently found in pharmaceutically active compounds and specialty agrochemicals. This guide provides a comprehensive overview of the synthesis, characterization, and practical application of Methyl 5-ethyl-2-pyridine-carboxylate, offering detailed, field-tested protocols for researchers, medicinal chemists, and process development scientists. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.
Physicochemical & Spectroscopic Data
A thorough characterization of the intermediate is the cornerstone of any successful multi-step synthesis. The table below summarizes the key physical and chemical properties of Methyl 5-ethyl-2-pyridine-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 13509-14-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Storage Temp. | 2-8°C, under inert atmosphere | [2] |
Spectroscopic Characterization (¹H and ¹³C NMR)
Senior Scientist's Note: As of the date of this document, experimental ¹H and ¹³C NMR spectral data for Methyl 5-ethyl-2-pyridine-carboxylate are not widely published in peer-reviewed literature. The following data is predicted based on established spectroscopic principles and comparison to analogous structures , such as the precursor 5-ethyl-2-methylpyridine and related picolinate esters. This predicted data serves as a reliable guide for researchers to confirm the successful synthesis and purity of the target compound.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.50 (d, J ≈ 2.0 Hz, 1H): Proton on C6 of the pyridine ring. Expected to be the most downfield aromatic proton due to its proximity to the ring nitrogen.
-
δ 8.05 (d, J ≈ 8.0 Hz, 1H): Proton on C3 of the pyridine ring. Deshielded by the adjacent ester group.
-
δ 7.60 (dd, J ≈ 8.0, 2.0 Hz, 1H): Proton on C4 of the pyridine ring. Coupled to both H3 and H6.
-
δ 3.95 (s, 3H): Methyl protons of the ester group (-COOCH₃).
-
δ 2.75 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
δ 1.30 (t, J ≈ 7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
-
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 165.5: Carbonyl carbon of the ester group.
-
δ 150.0: C2 of the pyridine ring (attached to the ester).
-
δ 148.5: C6 of the pyridine ring.
-
δ 138.0: C4 of the pyridine ring.
-
δ 137.5: C5 of the pyridine ring (attached to the ethyl group).
-
δ 125.0: C3 of the pyridine ring.
-
δ 52.5: Methyl carbon of the ester group.
-
δ 26.0: Methylene carbon of the ethyl group.
-
δ 15.0: Methyl carbon of the ethyl group.
-
Synthesis Protocol: From 5-Ethyl-2-methylpyridine to the Target Ester
The synthesis of Methyl 5-ethyl-2-pyridine-carboxylate is most reliably achieved via a two-step sequence starting from the commercially available 5-ethyl-2-methylpyridine. This involves an oxidation of the 2-methyl group followed by a classic acid-catalyzed esterification.
Protocol 1, Step A: Oxidation to 5-Ethyl-2-pyridinecarboxylic Acid
This protocol utilizes potassium permanganate, a strong and reliable oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.
Materials:
-
5-Ethyl-2-methylpyridine (12.1 g, 100 mmol)
-
Potassium permanganate (KMnO₄, 31.6 g, 200 mmol)
-
Water (H₂O, 400 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
2 L three-neck round-bottom flask, mechanical stirrer, condenser, heating mantle, and addition funnel.
Procedure:
-
Setup: Equip the 2 L flask with a mechanical stirrer, condenser, and heating mantle. Add 5-ethyl-2-methylpyridine (100 mmol) and 250 mL of water. Begin vigorous stirring.
-
Permanganate Addition: In a separate beaker, dissolve potassium permanganate (200 mmol) in 150 mL of warm water. Transfer this solution to an addition funnel.
-
Reaction: Heat the pyridine solution to 80-90°C. Add the KMnO₄ solution dropwise over 2-3 hours. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion & Quench: After the addition is complete, continue heating and stirring for an additional 1-2 hours to ensure the reaction goes to completion. Cool the mixture to room temperature. Carefully add solid sodium bisulfite in small portions until the brown MnO₂ is consumed and the solution becomes colorless or pale yellow.
-
Isolation: Filter the solution to remove any remaining inorganic solids. Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly add concentrated HCl to acidify the solution to a pH of 3-4. The white precipitate of 5-ethyl-2-pyridinecarboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The typical yield is 75-85%.
Rationale:
-
Vigorous Stirring: This is a heterogeneous reaction, and efficient stirring is critical to ensure proper mixing between the sparingly soluble pyridine derivative and the aqueous permanganate.
-
Slow Addition & Temperature Control: The oxidation is highly exothermic. Slow, controlled addition of the oxidant at 80-90°C prevents the reaction from becoming uncontrollable and minimizes potential side reactions.
-
Quenching with NaHSO₃: This step removes the excess oxidant (KMnO₄) and the MnO₂ byproduct, simplifying the product isolation.
-
Acidification: The product, a carboxylic acid, is soluble in its carboxylate (salt) form under basic/neutral conditions. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
Protocol 1, Step B: Fischer Esterification to Methyl 5-ethyl-2-pyridine-carboxylate
This classic method uses an excess of alcohol (methanol) as both a reagent and solvent, with a strong acid catalyst to drive the equilibrium towards the ester product.
Materials:
-
5-Ethyl-2-pyridinecarboxylic acid (7.55 g, 50 mmol)
-
Anhydrous Methanol (MeOH, 100 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
250 mL round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: To the 250 mL flask, add 5-ethyl-2-pyridinecarboxylic acid (50 mmol) and anhydrous methanol (100 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL).
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate (100 mL). Carefully transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Then, wash with water (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford the final product, Methyl 5-ethyl-2-pyridine-carboxylate, as a clear oil.
Rationale:
-
Anhydrous Conditions: The Fischer esterification is an equilibrium process. The presence of water can hydrolyze the ester product back to the carboxylic acid, reducing the yield. Using anhydrous methanol and a drying tube on the condenser is recommended.
-
Excess Methanol: Using methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the methyl ester.
-
Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Bicarbonate Wash: This step is crucial for removing the sulfuric acid catalyst and any unreacted carboxylic acid, which would otherwise complicate purification.
Application Protocol: Synthesis of 5-Ethyl-2-pyridinecarbohydrazide
The ester functionality of Methyl 5-ethyl-2-pyridine-carboxylate makes it an excellent electrophile for reaction with nucleophiles. A common and highly useful transformation is its conversion to a hydrazide, a key building block for many nitrogen-containing heterocycles like pyrazoles and triazoles.
Materials:
-
Methyl 5-ethyl-2-pyridine-carboxylate (8.25 g, 50 mmol)
-
Hydrazine hydrate (~64% solution, N₂H₄·H₂O, 3.1 mL, ~65 mmol)
-
Ethanol (EtOH, 100 mL)
-
250 mL round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: In the 250 mL flask, dissolve Methyl 5-ethyl-2-pyridine-carboxylate (50 mmol) in ethanol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (65 mmol, 1.3 equivalents) to the stirred solution.
-
Reaction: Attach a condenser and heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Isolation: Upon completion, reduce the volume of the solvent by about half using a rotary evaporator. Cool the concentrated solution in an ice bath. A white solid precipitate of the hydrazide product should form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Dry the product under vacuum to yield 5-Ethyl-2-pyridinecarbohydrazide. The product is often of sufficient purity for subsequent steps without further purification.
Rationale:
-
Nucleophilic Acyl Substitution: This reaction is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as methanol, forming the stable hydrazide product.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ester.
-
Precipitation: Hydrazides are often crystalline solids with lower solubility in ethanol compared to their corresponding esters, allowing for a simple and efficient isolation by precipitation and filtration.
Safety & Handling
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
5-Ethyl-2-methylpyridine: This precursor is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also flammable. Handle with extreme care and avoid inhalation.[3][4]
-
Potassium Permanganate: A strong oxidizer. Avoid contact with combustible materials.
-
Sulfuric and Hydrochloric Acid: Highly corrosive. Handle with extreme care, ensuring slow and controlled addition, especially when neutralizing or diluting.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using a syringe or cannula for transfers to minimize exposure.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Oxidation (Step A) | Incomplete reaction; insufficient oxidant. | Increase reaction time or add a small additional portion of KMnO₄. Ensure vigorous stirring. |
| Product lost during workup. | Ensure pH is correctly adjusted to 3-4 for complete precipitation. Avoid using excessive water for washing the product. | |
| Low yield in Esterification (Step B) | Presence of water in reagents. | Use anhydrous methanol and dry glassware. Perform reaction under an inert atmosphere with a drying tube. |
| Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure sufficient acid catalyst is present. | |
| Dark-colored product after Esterification | Decomposition at high temperature. | Ensure reflux temperature does not significantly exceed the boiling point of methanol. |
| No precipitate in Hydrazide formation | Product is too soluble in the solvent volume. | Concentrate the solution further before cooling. Try adding a non-polar co-solvent like hexanes to induce precipitation. |
References
-
Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-Ethyl-2-Methylpyridine (2-Picoline, 5-ethyl-). Organic Syntheses, 30, 41. [Link]
-
The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved February 10, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article]. Retrieved February 10, 2026, from [Link]
-
El-Shafie, M., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(8), 9825-9835. [Link]
Sources
"Methyl 5-ethyl-2-pyridine-carboxylate" in the synthesis of novel heterocycles
Technical Application Note: Methyl 5-ethyl-2-pyridine-carboxylate in the Synthesis of Novel Heterocycles
Executive Summary
Methyl 5-ethyl-2-pyridine-carboxylate (M5EP) represents a critical building block in medicinal chemistry, specifically for the generation of 5-ethyl-picolinyl-derived heterocycles . Unlike simple pyridine derivatives, the 5-ethyl substituent provides a strategic lipophilic handle (ClogP modulation) without significantly altering the electronic properties of the pyridine nitrogen.
This guide details the operational protocols for transforming M5EP into three classes of bioactive scaffolds: 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and triazoles . These moieties are privileged structures in oncology and antimicrobial research due to their ability to mimic amide bonds while improving metabolic stability.
Chemical Profile & Strategic Value
| Property | Specification |
| Compound Name | Methyl 5-ethyl-2-pyridine-carboxylate |
| CAS Number | 13509-14-3 |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| Key Functionality | 2-position Ester (Electrophile), 5-position Ethyl (Lipophilic Anchor) |
| Primary Reactivity | Nucleophilic Acyl Substitution (Hydrazinolysis, Amidation) |
Medicinal Chemistry Insight: The 5-ethyl group increases the lipophilicity of the scaffold compared to unsubstituted picolinates. This modification is often employed to enhance blood-brain barrier (BBB) penetration or improve binding affinity in hydrophobic pockets of target enzymes (e.g., kinase inhibitors).
Core Application: Divergent Synthesis of Azole Heterocycles
The primary utility of M5EP in heterocycle synthesis is its conversion to 5-ethyl-2-pyridinecarbohydrazide . This hydrazide serves as the "Gateway Intermediate" for divergent synthesis.
Workflow Visualization
Figure 1: Divergent synthetic pathways from Methyl 5-ethyl-2-pyridine-carboxylate to bioactive azoles.
Detailed Experimental Protocols
Protocol A: Synthesis of the Gateway Hydrazide
Objective: Convert the ester to 5-ethyl-2-pyridinecarbohydrazide. Mechanism: Nucleophilic acyl substitution.
Reagents:
-
Methyl 5-ethyl-2-pyridine-carboxylate (1.0 eq)
-
Hydrazine hydrate (99%, 5.0 - 10.0 eq)
-
Ethanol (Absolute, solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Methyl 5-ethyl-2-pyridine-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (50-100 mmol) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium to the product and prevents dimer formation.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (high R
) should disappear, replaced by the hydrazide spot (low R , often streaks). -
Isolation: Cool the mixture to 0°C (ice bath). The hydrazide typically precipitates as a white/off-white solid.
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and cold ether (2 x 5 mL) to remove excess hydrazine.
-
Drying: Dry under vacuum at 45°C for 4 hours.
-
Expected Yield: 85–95%
-
Validation: IR spectrum should show -NH stretching (3200-3300 cm
) and amide carbonyl (1650-1680 cm ), with loss of ester carbonyl (1720-1740 cm ).
-
Protocol B: Cyclization to 2-(5-ethylpyridin-2-yl)-1,3,4-oxadiazoles
Objective: Synthesis of a fused pharmacophore for kinase inhibition studies.
Reagents:
-
5-ethyl-2-pyridinecarbohydrazide (1.0 eq)
-
Substituted Aromatic Acid (R-COOH) (1.0 eq)
-
Phosphorus Oxychloride (POCl
) (Excess, solvent/reagent)
Step-by-Step Methodology:
-
Setup: In a dry flask, mix the hydrazide (5 mmol) and the aromatic acid (5 mmol).
-
Cyclodehydration: Add POCl
(10-15 mL) carefully. Safety Alert: POCl is corrosive and reacts violently with water. Perform in a fume hood. -
Reflux: Reflux the mixture at 100–110°C for 6–8 hours.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 200g) with vigorous stirring.
-
Neutralization: Neutralize the solution with solid NaHCO
or 10% NaOH solution until pH ~8. The solid oxadiazole will precipitate. -
Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF mixtures.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrazide) | Incomplete reaction or solubility issues. | Increase hydrazine equivalents (up to 15 eq). Ensure ethanol is anhydrous to prevent hydrolysis to the acid. |
| Sticky Solid (Hydrazide) | Residual hydrazine or impurities. | Triturate the crude solid with diethyl ether or cold hexane. |
| Charring (Oxadiazole) | Overheating with POCl | Reduce reflux temperature or time. Ensure the aromatic acid is stable under acidic conditions. |
| No Precipitation (Quenching) | Product is protonated (soluble). | Ensure pH is adjusted to basic (pH 8-9) to deprotonate the pyridine nitrogen and precipitate the neutral product. |
References
-
Synthesis of 5-Ethyl-2-methylpyridine (Precursor)
- Source: Organic Syntheses, Coll. Vol. 4, p.451 (1963).
- Context: Describes the foundational synthesis of the ethyl-pyridine core
-
URL:[Link]
-
Reactivity of Pyridine Carboxylates
-
General Protocol for Hydrazide/Oxadiazole Synthesis
- Source:European Journal of Medicinal Chemistry (General methodology reference for pyridine-hydrazide cycliz
- Context: Adapted from standard protocols for nicotinic acid derivatives (e.g., Gaonkar, S. L., et al., 2006).
-
URL:[Link]
-
5-Ethylpyridine Derivatives in Antimicrobial Research
- Source: ResearchGate (Synthesis of 5-ethyl pyridin-2-ethanol analogs).
- Context: Highlights the biological relevance of the 5-ethylpyridine moiety in drug discovery.
-
URL:[Link]
Sources
The Versatile Building Block: Methyl 5-ethyl-2-pyridine-carboxylate in Agrochemical Synthesis
Introduction
In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and economically viable active ingredients is paramount. The pyridine-carboxylate scaffold has long been recognized as a privileged structure, forming the core of numerous successful herbicides, fungicides, and insecticides. Among the myriad of pyridine-based building blocks, Methyl 5-ethyl-2-pyridine-carboxylate stands out as a key intermediate, particularly in the synthesis of the highly potent imidazolinone class of herbicides. This technical guide provides an in-depth exploration of the properties, synthesis, and application of Methyl 5-ethyl-2-pyridine-carboxylate, offering detailed protocols and mechanistic insights for researchers and professionals in the field.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 13509-14-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Clear orange to brown oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Safety Information: As a substituted pyridine derivative, Methyl 5-ethyl-2-pyridine-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
The Synthetic Pathway: From Simple Precursors to a High-Value Intermediate
The journey to Methyl 5-ethyl-2-pyridine-carboxylate begins with readily available starting materials and involves a multi-step synthesis that offers opportunities for process optimization and scale-up. The overall synthetic workflow can be visualized as a three-stage process.
Caption: Synthetic workflow for Methyl 5-ethyl-2-pyridine-carboxylate.
Stage 1: Synthesis of 5-Ethyl-2-methylpyridine (MEP)
The precursor to our target molecule is 5-ethyl-2-methylpyridine (MEP), a commodity chemical produced on an industrial scale. The most common and efficient method for its synthesis is the condensation of acetaldehyde with ammonia.[2][3] This reaction is typically carried out at elevated temperatures and pressures.
Protocol 1: Laboratory Scale Synthesis of 5-Ethyl-2-methylpyridine (MEP)
Causality Behind Experimental Choices: This protocol utilizes a high-pressure reactor to achieve the necessary temperature for the condensation reaction while maintaining the reactants in the liquid phase. Ammonium acetate is added as a catalyst to facilitate the reaction.[4] The workup procedure is designed to separate the organic product from the aqueous reaction mixture and unreacted starting materials.
Materials:
-
Paraldehyde (trimer of acetaldehyde)
-
28% Aqueous ammonium hydroxide
-
Ammonium acetate
-
Chloroform
-
High-pressure steel reaction vessel (autoclave)
-
Distillation apparatus
Procedure:
-
In a 2-liter steel reaction vessel, combine 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of paraldehyde, and 5.0 g (0.065 moles) of ammonium acetate.[4]
-
Seal the reactor and heat the mixture to 230°C with continuous agitation. Maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.[4]
-
Allow the autoclave to cool to room temperature and carefully vent any residual pressure.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 mL of chloroform. This will cause the separation of any dissolved water, which should be combined with the main aqueous layer.
-
Extract the aqueous layer with three 50 mL portions of chloroform.
-
Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.
-
Fractionally distill the residue under reduced pressure. The product, 5-ethyl-2-methylpyridine, will distill at 65-66°C/17 mm Hg.[4]
Expected Yield: 50-53%[4]
Stage 2: Oxidation to 5-Ethyl-pyridine-2,3-dicarboxylic Acid
The next critical step is the oxidation of the methyl group at the 2-position and the ethyl group at the 5-position of MEP to carboxylic acids. This transformation is typically achieved using strong oxidizing agents. While various oxidizing agents can be employed, a common laboratory method involves the use of potassium permanganate.
Protocol 2: Oxidation of MEP to 5-Ethyl-pyridine-2,3-dicarboxylic Acid
Causality Behind Experimental Choices: This protocol uses potassium permanganate as a strong oxidizing agent to convert the alkyl side chains of the pyridine ring into carboxylic acid groups. The reaction is performed in an aqueous solution, and the product is isolated by acidification, which precipitates the dicarboxylic acid.
Materials:
-
5-Ethyl-2-methylpyridine (MEP)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Distilled water
-
Large round-bottom flask with a reflux condenser and mechanical stirrer
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 5-ethyl-2-methylpyridine in a suitable volume of water.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the stirred MEP solution. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture and quench any excess permanganate by the dropwise addition of a sodium bisulfite solution until the mixture becomes colorless.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid to a pH of approximately 1.8.[5]
-
Cool the acidified solution in an ice bath to precipitate the 5-ethyl-pyridine-2,3-dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Stage 3: Selective Esterification to Methyl 5-ethyl-2-pyridine-carboxylate
The final step is the selective esterification of the carboxylic acid group at the 2-position. Direct esterification of the dicarboxylic acid can be challenging to control selectively. A more controlled approach involves the formation of the anhydride followed by reaction with methanol.
Protocol 3: Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate
Causality Behind Experimental Choices: This protocol employs a two-step, one-pot procedure. First, the dicarboxylic acid is converted to the corresponding cyclic anhydride using acetic anhydride. This anhydride is a more reactive acylating agent than the dicarboxylic acid. In the second step, the anhydride is selectively opened by methanol at the less sterically hindered carbonyl group (the 2-position) to yield the desired monoester.[6]
Materials:
-
5-Ethyl-pyridine-2,3-dicarboxylic acid
-
Acetic anhydride
-
Methanol
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-ethyl-pyridine-2,3-dicarboxylic acid in acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours to form the 5-ethyl-2,3-pyridinedicarboxylic anhydride.
-
Cool the reaction mixture and carefully evaporate the excess acetic anhydride under reduced pressure.
-
To the crude anhydride, add an excess of methanol.
-
Gently heat the mixture to reflux for 2-4 hours to effect the ring-opening esterification.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum.
Application in Agrochemical Synthesis: A Gateway to Imidazolinone Herbicides
Methyl 5-ethyl-2-pyridine-carboxylate is a crucial building block for the synthesis of imidazolinone herbicides, a class of compounds that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[7] A prominent example of an imidazolinone herbicide derived from this pyridine scaffold is Imazethapyr .
The key transformation involves the cyclocondensation of the pyridine-carboxylate with an appropriate α-amino amide.
Caption: Synthesis of Imazethapyr from Methyl 5-ethyl-2-pyridine-carboxylate.
Protocol 4: Synthesis of Imazethapyr from a Pyridine Dicarboxylate Intermediate
Causality Behind Experimental Choices: While the direct use of Methyl 5-ethyl-2-pyridine-carboxylate is a viable route, many industrial syntheses proceed through the corresponding diethyl ester of the dicarboxylic acid. This protocol, adapted from patent literature, illustrates the core cyclocondensation reaction.[2] A strong base, such as sodium methoxide, is used to deprotonate the amide nitrogen of the amino amide, which then acts as a nucleophile, attacking the ester carbonyl of the pyridine derivative to initiate the cyclization.
Materials:
-
Diethyl 5-ethylpyridine-2,3-dicarboxylate (a close analog and common intermediate for Imazethapyr)
-
2-Amino-2,3-dimethylbutyramide
-
Sodium methoxide
-
Anhydrous toluene
-
Reaction vessel with a mechanical stirrer and inert atmosphere capabilities
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 5-ethylpyridine-2,3-dicarboxylate and 2-amino-2,3-dimethylbutyramide in anhydrous toluene.
-
Slowly add sodium methoxide to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to precipitate the crude imazethapyr.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Conclusion
Methyl 5-ethyl-2-pyridine-carboxylate is a testament to the power of strategic molecular design in modern agrochemical development. Its synthesis from simple, readily available precursors and its efficient conversion into high-value, potent herbicides like imazethapyr underscore its importance as a key building block. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to harness the full potential of this versatile intermediate in their quest for the next generation of crop protection solutions.
References
- CN103524485A - Method for continuously synthesizing imazethapyr - Google Patents.
- CN102453022B - Method for preparing imazethapyr - Google Patents.
- CN112142713A - Synthesis method of imazethapyr - Google Patents.
- CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents.
-
5-ethyl-2-methylpyridine - Organic Syntheses Procedure. Available at: [Link]
-
Imazapyr | C13H15N3O3 | CID 54738 - PubChem. Available at: [Link]
-
5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem. Available at: [Link]
-
Imazethapyr (Ref: AC 252925) - AERU - University of Hertfordshire. Available at: [Link]
- Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687.
-
Imazamox (Ref: BAS 720H) - AERU - University of Hertfordshire. Available at: [Link]
- RU2707043C1 - Method of producing imazamox herbicide - Google Patents.
-
CAS No : 13509-14-3 | Product Name : Methyl 5-Ethyl-2-pyridine-carboxylate | Pharmaffiliates. Available at: [Link]
-
Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Available at: [Link]
-
A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - ResearchGate. Available at: [Link]
-
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates | Request PDF - ResearchGate. Available at: [Link]
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020) - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
- WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents.
-
Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. Available at: [Link]
- US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents.
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available at: [Link]
- US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents.
- US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents.
-
Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
IMAZAMOX (276) The first draft was prepared by Professor Mi-Gyung Lee, Andong National University, Republic of Korea EXPLANATION. Available at: [Link]
-
One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source - ResearchGate. Available at: [Link]
-
Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103524485A - Method for continuously synthesizing imazethapyr - Google Patents [patents.google.com]
- 3. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 7. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Electrophilic Functionalization of Methyl 5-ethyl-2-pyridinecarboxylate
Topic: Strategic Functionalization of Methyl 5-ethyl-2-pyridine-carboxylate: Electrophilic Interactions Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction & Chemical Identity
Methyl 5-ethyl-2-pyridinecarboxylate (also known as Methyl 5-ethylpicolinate) is a specialized pyridine building block characterized by an electron-deficient heteroaromatic core. Unlike simple pyridines, the reactivity of this scaffold is heavily modulated by the electron-withdrawing ester group at the C2 position and the weakly activating ethyl group at the C5 position.
This guide details the interaction of this molecule with electrophiles.[1][2] Due to the electron-deficient nature of the pyridine ring—exacerbated by the C2-ester—classic Electrophilic Aromatic Substitution (EAS) is kinetically disfavored. Therefore, the primary sites for electrophilic attack are the pyridine nitrogen (N1) and the benzylic-like position on the C5-ethyl group.
Chemical Profile
| Parameter | Data |
| Chemical Name | Methyl 5-ethyl-2-pyridinecarboxylate |
| CAS Number | 13509-14-3 (Note: Often confused with acetophenone derivatives in databases) |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Physical State | Clear Orange to Brown Oil |
| Boiling Point | ~274°C |
| Electronic State | Highly deactivated ring; N-nucleophilicity reduced by C2-ester.[3][4] |
Mechanistic Insight: The Reactivity Landscape
To successfully functionalize this molecule with electrophiles, one must understand the competition between the nitrogen lone pair and the steric/electronic deactivation of the ring.
The Challenge of Ring Substitution
Standard electrophiles (e.g.,
The Solution: Nitrogen-Centered Electrophilic Attack
The most viable reactions involve the nitrogen lone pair acting as a nucleophile towards strong electrophiles. This leads to two critical pathways:
-
N-Alkylation (Quaternization): Formation of pyridinium salts, useful for ionic liquids or activating the ring for hydride reduction.
-
N-Oxidation: Reaction with electrophilic oxygen (e.g., mCPBA) to form N-oxides, which switches the ring's polarity (N-oxide oxygen is electron-donating), enabling subsequent C-H functionalization.
Visualizing the Pathway
Figure 1: The divergent reactivity pathways. Note that direct ring substitution is dashed, indicating kinetic difficulty.
Detailed Experimental Protocols
Protocol A: N-Oxidation (The Metabolic Switch)
Objective: To synthesize Methyl 5-ethyl-2-pyridinecarboxylate N-oxide. This activates the ring for downstream rearrangement (e.g., Boekelheide reaction) or chlorination.
Reagents:
-
Substrate: Methyl 5-ethyl-2-pyridinecarboxylate (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2–1.5 equiv)
-
Solvent: Dichloromethane (DCM)
-
Quench: Sat.
/
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (6.05 mmol) of the substrate in 20 mL of DCM in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add mCPBA (1.57 g, ~7.2 mmol) portion-wise over 15 minutes. Critical: The reaction is exothermic. Rapid addition may cause localized overheating and ester hydrolysis.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (the N-oxide will be significantly more polar/lower Rf than the starting material).
-
Workup (The "Double Wash"):
-
Dilute with 20 mL DCM.
-
Wash 1: Wash with 10% aqueous
(Sodium thiosulfate) to quench excess peroxide (starch-iodide paper test to confirm). -
Wash 2: Wash with Sat.
to remove the m-chlorobenzoic acid byproduct.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. The product usually solidifies upon standing or trituration with diethyl ether.
Troubleshooting:
-
Incomplete Conversion: If starting material remains after 16h, add 0.2 equiv more mCPBA and reflux for 2 hours.
-
Acid Contamination: If the product contains white solid impurities, it is likely residual m-chlorobenzoic acid. Repeat the bicarbonate wash.
Protocol B: N-Alkylation (Quaternization)
Objective: To synthesize the N-methyl pyridinium iodide salt. Context: The C2-ester creates steric hindrance around the nitrogen, making this reaction slower than with simple pyridine.
Reagents:
-
Substrate: Methyl 5-ethyl-2-pyridinecarboxylate (1.0 equiv)
-
Electrophile: Methyl Iodide (MeI) (Caution: Carcinogen) (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone
Step-by-Step Methodology:
-
Setup: In a pressure tube or sealed vessel, dissolve the substrate in anhydrous MeCN (0.5 M concentration).
-
Addition: Add Methyl Iodide (3.0 equiv).
-
Thermal Activation: Heat the sealed vessel to 60–80°C behind a blast shield.
-
Note: Standard reflux may result in loss of volatile MeI; a sealed vessel ensures high concentration of the electrophile.
-
-
Duration: Stir for 24–48 hours. The C2-ester deactivates the nitrogen, requiring longer reaction times.
-
Precipitation: Cool the mixture to RT. Then cool to 0°C.
-
If a solid precipitates: Filter and wash with cold diethyl ether.
-
If no solid forms (oiling out): Add diethyl ether dropwise until turbidity persists, then scratch the glass to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Ether if necessary.
Advanced Functionalization: The Radical Pathway
While the user asked for reaction with electrophiles, the most effective way to functionalize the carbon skeleton of this specific molecule is via Minisci-type reactions (radical substitution). In this context, the radical acts as an electron-deficient species (electrophilic radical) attacking the protonated pyridine.
Protocol C: Radical Alkylation (Minisci)
-
Concept: Protonate the N (using TFA) to make the ring highly electrophilic. Generate alkyl radicals (from carboxylic acids + persulfate/Ag+) that attack the C4 or C6 position.
-
Why use this? It is the only reliable way to add carbon chains to the ring of this deactivated ester.
Figure 2: The Minisci reaction workflow, the alternative to failed Friedel-Crafts reactions.
Safety & Handling
-
Methyl 5-ethyl-2-pyridinecarboxylate: Treat as a potential irritant. Avoid inhalation of vapors (oil).
-
Methyl Iodide: Highly toxic alkylating agent. Use only in a fume hood. Destroys DNA.
-
mCPBA: Shock sensitive in pure form; potentially explosive. Store refrigerated.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Pharmaffiliates. (2023). Methyl 5-Ethyl-2-pyridine-carboxylate Synthesis Standards. Retrieved from [Link][2][3][5][6][7][8]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of Minisci and Pyridine Reactivity).[7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-Ethyl-2-pyridine-carboxylate | 13509-14-3 [chemicalbook.com]
- 4. 4'-Benzyloxy-2'-hydroxyacetophenone | 29682-12-0 [chemicalbook.com]
- 5. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
Catalytic reactions involving "Methyl 5-ethyl-2-pyridine-carboxylate"
An In-Depth Guide to Catalytic Reactions Involving Methyl 5-ethyl-2-pyridine-carboxylate for Advanced Research and Drug Development
Foreword for the Advanced Researcher
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives being integral to numerous FDA-approved pharmaceuticals.[1][2] Among these, functionalized pyridine carboxylates serve as exceptionally versatile building blocks. Methyl 5-ethyl-2-pyridine-carboxylate, the subject of this guide, presents a unique combination of directing groups and reactive sites—the C2-ester, the C5-ethyl group, and the pyridine nitrogen itself. This structure opens a vast landscape for sophisticated catalytic transformations.
This document moves beyond a simple recitation of procedures. As a senior application scientist, my objective is to provide a tactical guide that illuminates the causality behind methodological choices. We will explore not only how to perform these reactions but why specific catalysts are chosen, how regioselectivity is controlled, and how the electronic nature of the substrate dictates its reactivity. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of your results. Every mechanistic claim is substantiated by authoritative sources, providing a robust foundation for your research and development endeavors.
Compound Profile: Methyl 5-ethyl-2-pyridine-carboxylate
This molecule serves as a pivotal intermediate. The ester at the C2 position acts as a powerful electron-withdrawing group and a directing group for certain catalytic reactions, while the ethyl group at C5 provides a lipophilic handle and an additional site for potential functionalization.
| Property | Value | Source |
| CAS Number | 13509-14-3 | [3] |
| Molecular Formula | C9H11NO2 | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Liquid (typical) | |
| Boiling Point | ~256-258 °C (Predicted) | |
| Storage Temp. | Room Temperature | [3] |
Part 1: Prerequisite Synthesis of the Core Scaffold
While specialized suppliers may offer Methyl 5-ethyl-2-pyridine-carboxylate, its synthesis from more common precursors is a fundamental starting point for many research programs. The most common route involves the catalytic oxidation of the readily available 5-ethyl-2-methylpyridine followed by esterification.
Protocol 1.1: Two-Step Synthesis from 5-Ethyl-2-methylpyridine
This protocol first addresses the selective oxidation of the methyl group at the C2 position, which is more activated than the ethyl group, followed by a standard acid-catalyzed esterification. The oxidation of 5-ethyl-2-methylpyridine is a key industrial process for producing nicotinic acid (Vitamin B3).[4][5]
Workflow for Synthesis
Caption: A two-step workflow for synthesizing the title compound.
Step 1: Catalytic Oxidation of 5-Ethyl-2-methylpyridine
-
Rationale: Vapor phase oxidation using a heterogeneous catalyst like modified vanadium oxide is a well-established method.[6][7] The interaction between the pyridine nitrogen and acidic sites on the catalyst surface increases the reactivity of the C2-substituent, favoring its oxidation over the C5-ethyl group.[6][7]
-
Materials: 5-ethyl-2-methylpyridine, Vanadium Oxide (V₂O₅) based catalyst, reaction tube furnace, air or oxygen source.
-
Procedure (Conceptual):
-
Pack a quartz reaction tube with the V₂O₅ catalyst.
-
Heat the furnace to the optimal temperature range (typically 350-450 °C).
-
Introduce a gaseous mixture of 5-ethyl-2-methylpyridine, air, and optionally steam (as a diluent) into the reaction tube.
-
The product, 5-ethylpyridine-2-carboxylic acid, is collected in a condenser trap downstream.
-
Self-Validation: The crude acid product should be analyzed via melting point and ¹H NMR to confirm identity before proceeding.
-
Step 2: Fischer Esterification
-
Rationale: This classic acid-catalyzed reaction uses an excess of alcohol (methanol) to drive the equilibrium towards the ester product.[8]
-
Materials: 5-Ethylpyridine-2-carboxylic acid, anhydrous methanol, concentrated sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend 5-ethylpyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and remove methanol under reduced pressure.
-
Carefully add saturated NaHCO₃ solution to the residue until the pH is adjusted to ~8.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Self-Validation & Purification: Purify by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Part 2: Catalytic C–H Functionalization Strategies
Direct C–H functionalization is a powerful, step-economic strategy for modifying the pyridine core.[2] The regioselectivity is dictated by a combination of the directing effect of the pyridine nitrogen, the electronic properties of the existing substituents, and the choice of catalyst system.
The Logic of Regioselectivity
The C2-ester group is strongly electron-withdrawing, making the pyridine ring electron-deficient. This deactivates the ring towards electrophilic attack but increases the acidity of the C–H bonds, making them susceptible to metalation.
-
C6 Position: Sterically hindered by the C5-ethyl group and electronically influenced by the adjacent nitrogen.
-
C4 Position: Activated by the C2-ester, which increases the acidity of the C4-H bond, making it a prime target for palladation.[9]
-
C3 Position: Often less reactive but can be targeted under specific conditions, particularly with sterically controlled catalysts like iridium in borylation reactions.[10]
Caption: Decision logic for selecting a catalyst based on the target C-H bond.
Protocol 2.1: Palladium-Catalyzed C4-Arylation
-
Rationale: Palladium-carboxylate catalytic systems are highly effective for the C4-arylation of pyridines bearing electron-withdrawing groups.[9] The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the acidity of the C4-H bond is the dominant factor for regioselectivity.[11][12]
-
Materials: Methyl 5-ethyl-2-pyridine-carboxylate, Aryl Bromide (Ar-Br), Palladium(II) Acetate (Pd(OAc)₂), 3-aminobenzoic acid (ligand), Potassium Carbonate (K₂CO₃), Silver(I) Carbonate (Ag₂CO₃), Anhydrous Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 5-ethyl-2-pyridine-carboxylate (1.0 eq), Pd(OAc)₂ (5 mol%), and 3-aminobenzoic acid (20 mol%).
-
Add K₂CO₃ (2.0 eq) and Ag₂CO₃ (1.0 eq). The silver salt acts as a halide scavenger and can enhance catalyst performance.[9]
-
Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Add the Aryl Bromide (1.5 eq) followed by anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Self-Validation & Purification: Concentrate the solution and purify the residue by flash column chromatography on silica gel to obtain the C4-arylated product. Confirm the structure and regiochemistry unequivocally using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY/COSY).
-
Part 3: Catalytic Hydrogenation to Functionalized Piperidines
The reduction of the pyridine ring to a piperidine is a critical transformation, as the piperidine motif is one of the most prevalent N-heterocycles in pharmaceuticals.[13] Catalytic hydrogenation offers a clean and efficient method for this conversion.
Protocol 3.1: PtO₂-Catalyzed Hydrogenation
-
Rationale: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and widely used catalyst for the hydrogenation of pyridines. The reaction is typically performed under acidic conditions (e.g., in glacial acetic acid), which protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[13]
-
Materials: Methyl 5-ethyl-2-pyridine-carboxylate, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Parr hydrogenation apparatus or similar high-pressure reactor.
-
Procedure:
-
In the reaction vessel of a hydrogenation apparatus, dissolve Methyl 5-ethyl-2-pyridine-carboxylate (1.0 eq) in glacial acetic acid (10-20 volumes).
-
Carefully add PtO₂ (5 mol%) to the solution under a stream of inert gas.
-
Seal the apparatus, evacuate the atmosphere, and then pressurize with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours. The progress can be monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Work-up & Self-Validation: a. Carefully neutralize the acidic filtrate by the slow addition of a saturated solution of sodium bicarbonate or by pouring it over ice and adding solid NaHCO₃. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The resulting piperidine derivative should be characterized by ¹H NMR (noting the disappearance of aromatic protons and appearance of aliphatic protons) and mass spectrometry to confirm complete reduction.
-
| Substrate Type | H₂ Pressure (bar) | Temperature | Catalyst | Typical Yield | Reference |
| Simple Pyridines | 50-70 | Room Temp. | PtO₂ | Good to Excellent | [13] |
| 2-Halopyridines | ~50 | Room Temp. | PtO₂ | Good | [13] |
| 3-Phenylpyridine | ~60 | Room Temp. | PtO₂ | Good | [13] |
Part 4: Advanced Catalytic Cross-Coupling Strategies
Beyond C-H activation, the functional handles on Methyl 5-ethyl-2-pyridine-carboxylate can be leveraged for advanced cross-coupling reactions.
Application Note 4.1: Decarbonylative Cross-Coupling
-
Concept: A modern and powerful strategy involves the palladium-catalyzed decarbonylative coupling of carboxylic acid derivatives (like our C2-ester) with organoboronic acids. This allows the ester group to function as a leaving group, directly forming a C-C bond at the C2 position. This method provides a straightforward route to 2-arylpyridines from readily available carboxylic acids.[14]
-
Catalytic System: Typically involves a Pd(II)-NHC (N-heterocyclic carbene) catalyst.[14]
-
Significance: This approach offers an alternative to traditional cross-coupling of a 2-halopyridine, avoiding the need for a separate halogenation step. It represents a more atom- and step-economical synthetic route.
Application Note 4.2: Side-Chain Functionalization via Cross-Coupling
-
Concept: While the pyridine ring is the primary focus, the ethyl group at C5 can also be a site for catalytic functionalization. A hypothetical but mechanistically sound approach would involve a two-step sequence:
-
Benzylic Bromination: Selective free-radical bromination at the benzylic-like position of the ethyl group (the carbon attached to the pyridine ring) using NBS (N-Bromosuccinimide) and a radical initiator.
-
Nickel-Catalyzed Cross-Coupling: The resulting α-bromoethylpyridine can serve as an electrophile in nickel-catalyzed cross-coupling reactions with organozinc or other organometallic reagents.[15] Nickel catalysis is often preferred for coupling with sp³-hybridized centers.[15]
-
-
Significance: This strategy allows for the construction of complex molecular architectures by extending the side chain, adding significant value and diversity to the core scaffold.
References
- Huang, et al. (2017). Rh(III)-catalyzed C(sp²)
- Prat, et. al. (n.d.).
- BenchChem Technical Support Team. (2025).
- Shi, et al. (2013). Rh-catalyzed olefination of azines assisted by an amide directing group. Vertex AI Search.
- Orellana Group. (n.d.). A strategy for selective allylation of 4-substituted pyridines. YorkSpace.
- Han, et al. (n.d.). Ni-catalyzed reductive cross-coupling reactions between two electrophiles, amides and aryl iodides. MDPI.
- Zhu, et al. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
- Cervantes-Reyes, A., et al. (2022). A Pd-catalyzed decarbonylative Suzuki cross-coupling of widely available heterocyclic carboxylic acids with arylboronic acids. Organic Letters, 24, 1662-1667.
- (n.d.).
- Moioli, E., et al. (n.d.). A novel synthesis route to produce 2-methyl-5-ethyl-pyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT).
- (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(5).
- (n.d.).
- (n.d.).
- Frank, R. L., et al. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
- Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2, 754-762.
- (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
- Sreenivasulu, R., et al. (2015).
- Sembaev, D. Kh., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
- (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structural Reports Online, 66(Pt 8).
- (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. NIH.
- (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. PMC - NIH.
- Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal.
- (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Source not specified.
- (2025). Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study.
- (2023).
- Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia.
- (2025). Amines. NCERT.
- (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company.
Sources
- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 5-Ethyl-2-pyridine-carboxylate | 13509-14-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Pyridine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Application Note: Chemoproteomic Profiling and Hydrolysis Kinetics of Methyl 5-ethyl-2-pyridine-carboxylate
Abstract
This application note details the protocol for utilizing Methyl 5-ethyl-2-pyridine-carboxylate (M5E2PC) as a specific probe for profiling carboxylesterase (CES) activity in biological matrices. While pyridine carboxylates are frequently employed as derivatization agents to enhance ionization in steroid analysis, the 5-ethyl ester derivative serves as a critical substrate for evaluating phase I hydrolytic metabolism. This guide provides a self-validating workflow for measuring the enzymatic conversion of M5E2PC to its active acid metabolite, 5-ethyl-2-pyridinecarboxylic acid , using LC-MS/MS. We delineate the kinetic parameters, sample preparation strategies, and mass spectrometric transitions required for high-sensitivity quantitation in liver microsomes and plasma.
Introduction: The Chemoproteomic Context
Methyl 5-ethyl-2-pyridine-carboxylate (CAS: 13509-14-3) is a structural analog of picolinic acid esters. In proteomics and drug development, its utility is twofold:
-
Metabolic Probe: It serves as a model substrate to differentiate the activity of serine hydrolases, specifically Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) . The rate of hydrolysis provides insight into the "esterase landscape" of a tissue sample.
-
Precursor Pharmacology: The hydrolysis product, 5-ethyl-2-pyridinecarboxylic acid, is a bioactive scaffold often associated with antimicrobial activity and is a metabolite of specific nicotine-related degradation pathways.
Understanding the stability and enzymatic processing of this ester is critical for drug design, as the ethyl substitution at the C5 position sterically influences the catalytic efficiency of esterases compared to the unsubstituted picolinate.
Mechanism of Action
The assay relies on the hydrolytic cleavage of the methyl ester bond by serine hydrolases. The reaction follows Michaelis-Menten kinetics, where the formation of the free acid is monitored over time.
Figure 1: Hydrolysis pathway of M5E2PC by Carboxylesterases and associated MS/MS fragmentation logic.
Experimental Protocols
Protocol A: Enzymatic Stability Assay (Microsomal Incubation)
Objective: Determine the intrinsic clearance (
Reagents Required[1][2][3][4][5][6][7]
-
Substrate: Methyl 5-ethyl-2-pyridine-carboxylate (10 mM stock in DMSO).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or S9 Fraction (20 mg/mL).
-
Cofactor: NADPH is not required for hydrolysis but may be included if oxidative metabolism profiling is simultaneous.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Step-by-Step Methodology
-
Pre-Incubation:
-
Prepare a reaction mixture containing 0.5 mg/mL HLM in Phosphate Buffer.
-
Pre-incubate at 37°C for 5 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Spike the mixture with M5E2PC to a final concentration of 1 µM (keep DMSO < 0.1%).
-
Total reaction volume: 500 µL.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL of Ice-cold Quench Solution.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Clarification:
-
Centrifuge at 4,000 rpm (approx. 2500 x g) for 15 minutes at 4°C.
-
Transfer 100 µL of supernatant to an HPLC vial for analysis.
-
Protocol B: LC-MS/MS Quantitation
Objective: High-sensitivity detection of the parent ester and the acid metabolite.
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table
| Time (min) | Flow (mL/min) | % B | Event |
| 0.00 | 0.5 | 5 | Load |
| 0.50 | 0.5 | 5 | Hold |
| 3.00 | 0.5 | 95 | Ramp |
| 3.50 | 0.5 | 95 | Wash |
| 3.60 | 0.5 | 5 | Re-equilibrate |
| 5.00 | 0.5 | 5 | Stop |
MS/MS Transitions (MRM)
Note: Values are theoretical based on structure; optimize collision energy (CE) with neat standards.
| Analyte | Polarity | Precursor (Q1) | Product (Q3) | CE (eV) | Role |
| M5E2PC | ESI (+) | 166.2 | 134.2 | 25 | Quantifier (Loss of -OCH3) |
| M5E2PC | ESI (+) | 166.2 | 106.1 | 35 | Qualifier (Loss of -COOCH3) |
| Acid Metabolite | ESI (+) | 152.2 | 134.2 | 20 | Quantifier (Loss of -OH) |
| Acid Metabolite | ESI (+) | 152.2 | 106.1 | 30 | Qualifier (Decarboxylation) |
Chemoproteomic Workflow Visualization
This diagram illustrates the complete workflow from biological sample incubation to data output.
Figure 2: End-to-end Chemoproteomic workflow for M5E2PC profiling.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
The depletion of the parent ester usually follows first-order kinetics when
-
Plot
vs. Time ( ). -
Determine the slope (
) of the linear regression. -
Calculate Half-life:
-
Calculate
(microsomal):
Specificity Validation
To confirm that hydrolysis is driven by Carboxylesterases (CES) rather than Butyrylcholinesterase (BChE) or spontaneous degradation:
-
Control: Incubate in buffer without protein (checks chemical stability).
-
Inhibition: Pre-incubate with Bis-p-nitrophenyl phosphate (BNPP) (100 µM), a broad-spectrum esterase inhibitor. If hydrolysis is abolished, the mechanism is enzymatic.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High T=0 degradation | Spontaneous hydrolysis | Ensure buffers are pH 7.4, not higher. Keep samples on ice before incubation. |
| Low Sensitivity | Poor Ionization | Pyridines ionize well, but ensure mobile phase pH is acidic (Formic Acid) to protonate the ring nitrogen. |
| Peak Tailing | Column interaction | Pyridines can interact with silanols. Use a high-quality end-capped C18 column (e.g., BEH or HSS T3) or add 5mM Ammonium Formate. |
| Carryover | Stickiness | M5E2PC is moderately lipophilic. Use a needle wash of 50:50 MeOH:Isopropanol. |
References
-
Honda, A., et al. (2002). Picolinoyl derivatization for high sensitivity detection in LC-MS/MS.[8][9] This establishes the ionization behavior of pyridine carboxylates.
-
Wang, B., et al. (2024).[2] Late-Stage C4-Selective Carboxylation of Pyridines. Discusses the synthesis and stability of pyridine carboxylate derivatives.
-
Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors: mechanistic insights.
-
Di, L. (2020). Esterase Stability Assay in Drug Discovery. General protocol for microsomal stability of esters.
Sources
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scilit.com [scilit.com]
- 7. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-ethyl-2-pyridine-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route, improve yields, and overcome common experimental hurdles.
Introduction: The Significance of Methyl 5-ethyl-2-pyridine-carboxylate
Methyl 5-ethyl-2-pyridine-carboxylate is a valuable substituted pyridine derivative. The pyridine core is a fundamental scaffold in medicinal chemistry, and its esters, such as this one, serve as crucial intermediates in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). The precise control over the substitution pattern on the pyridine ring is paramount for modulating the biological activity of the final compounds. This guide focuses on a common and practical synthetic approach, starting from the readily available precursor, 5-ethyl-2-methylpyridine (MEP).
The Synthetic Pathway: A Two-Step Approach
The most common and logical synthetic route to Methyl 5-ethyl-2-pyridine-carboxylate from 5-ethyl-2-methylpyridine (MEP) is a two-step process:
-
Selective Oxidation: The methyl group at the 2-position of MEP is selectively oxidized to a carboxylic acid, yielding 5-ethyl-2-pyridinecarboxylic acid (also known as 5-ethylpicolinic acid).
-
Fischer-Speier Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst to produce the target molecule, Methyl 5-ethyl-2-pyridine-carboxylate.
This pathway, while straightforward in concept, presents several challenges that can impact yield and purity. The following sections are designed to address these challenges directly.
Caption: General two-step synthesis of Methyl 5-ethyl-2-pyridine-carboxylate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Selective Oxidation of 5-Ethyl-2-methylpyridine (MEP)
Question 1: My oxidation reaction has a very low yield of the desired 5-ethyl-2-pyridinecarboxylic acid. What are the likely causes?
Answer: Low yields in this step are common and can typically be attributed to three main factors: incomplete reaction, over-oxidation, or improper work-up.
-
Incomplete Reaction: The methyl group on the pyridine ring is somewhat deactivated, requiring forcing conditions to oxidize.
-
Causality: Insufficient reaction time, low temperature, or a suboptimal amount of the oxidizing agent can lead to a significant amount of unreacted starting material.
-
Solution:
-
Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is consumed. Be cautious, as excessive heat can promote side reactions.
-
Optimize Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄ or HNO₃). A gradual, portion-wise addition of the oxidant can sometimes be more effective and controllable.
-
-
-
Over-oxidation: This is a significant challenge in this synthesis. The ethyl group at the 5-position can also be oxidized, leading to the formation of 2,5-pyridinedicarboxylic acid (isocinchomeronic acid)[1][2]. In some cases, ring degradation can occur with harsh oxidants like potassium permanganate in acidic solutions[3].
-
Causality: The use of overly aggressive oxidizing conditions (high temperatures, high concentration of oxidant) can lead to the oxidation of both alkyl side chains.
-
Solution:
-
Control Temperature: Perform the oxidation at the lowest effective temperature. For permanganate oxidations, maintaining neutral or slightly alkaline conditions is often crucial to prevent degradation of the pyridine ring[3].
-
Choice of Oxidant: While nitric acid is used industrially, it often requires high temperatures and pressures and can lead to the formation of the diacid[1][4]. A carefully controlled potassium permanganate (KMnO₄) oxidation in a neutral or slightly basic aqueous solution can offer better selectivity for the methyl group.
-
Work-up pH: During the work-up of a permanganate oxidation, the precipitated manganese dioxide (MnO₂) should be removed by filtration. The pH of the filtrate is then crucial for isolating your product.
-
-
-
Improper Work-up and Isolation: The product is a carboxylic acid, making its solubility pH-dependent.
-
Causality: If the pH is not correctly adjusted, the product may remain dissolved in the aqueous phase, leading to poor recovery.
-
Solution: After removing the oxidant byproducts (e.g., filtering off MnO₂), the aqueous solution should be carefully acidified to its isoelectric point (typically pH 3-4 for pyridine carboxylic acids) to precipitate the product. Chilling the solution can further improve precipitation.
-
Question 2: I've formed a significant amount of 2,5-pyridinedicarboxylic acid (the diacid). How can I separate it from my desired mono-acid product?
Answer: The separation of these two acids can be challenging due to their similar structures. However, their differing acidity and polarity can be exploited.
-
Fractional Crystallization: The mono- and di-carboxylic acids will likely have different solubilities in various solvent systems. Experiment with recrystallization from water or aqueous alcohol mixtures. The diacid, having two polar carboxylic acid groups, is often less soluble in less polar solvents.
-
pH-Controlled Extraction: While difficult, a carefully controlled liquid-liquid extraction at a specific pH might be possible. The pKa values of the two carboxylic acid groups on the diacid will differ from the single pKa of the mono-acid. This can, in theory, allow for selective extraction into an organic solvent at a pH where one is protonated (and more organic-soluble) while the other remains as a salt in the aqueous layer.
-
Chromatography: While not ideal for large scales, column chromatography on silica gel can be effective. However, the polarity of these compounds can lead to streaking. Using a mobile phase containing a small amount of acetic or formic acid can improve peak shape. Specialized techniques like mixed-mode HPLC can also provide excellent separation[5].
Question 3: Are there any alternative, more selective oxidation methods?
Answer: Yes, for substrates where selectivity is a major concern, catalytic air oxidation can be a superior alternative.
-
Vapor Phase Catalytic Oxidation: Research has shown that the vapor phase oxidation of MEP over modified vanadium oxide catalysts can selectively convert the methyl group at the 2-position[6]. This method often requires specialized equipment but can provide higher selectivity and a more environmentally friendly process.
Part 2: Fischer-Speier Esterification
Question 4: My esterification reaction is not going to completion, and I have a low yield of the methyl ester. What's wrong?
Answer: The Fischer esterification is a reversible equilibrium reaction[7][8]. Low yields are almost always due to the reaction reaching equilibrium with significant amounts of starting materials still present. To improve the yield, you must shift the equilibrium towards the products.
-
Causality & The Equilibrium Problem: The reaction produces the ester and water. The reverse reaction, the acid-catalyzed hydrolysis of the ester, competes with the forward reaction. At equilibrium, you will have a mixture of reactants and products.
-
Solution: Applying Le Châtelier's Principle
-
Use a Large Excess of Alcohol: The most common strategy is to use methanol as the reaction solvent. This ensures it is present in a large molar excess, driving the equilibrium towards the formation of the ester[7][9][10]. Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase the ester yield at equilibrium[10].
-
Remove Water as it Forms: Removing water, a product of the reaction, will prevent the reverse reaction (hydrolysis) and pull the equilibrium to the right. This can be achieved by:
-
Dean-Stark Apparatus: If the reaction is run in a solvent like toluene that forms an azeotrope with water, a Dean-Stark trap can be used to physically remove the water as it is formed[7].
-
Drying Agents: Including molecular sieves in the reaction mixture can sequester the water as it is produced.
-
-
Question 5: The reaction mixture turned dark brown/black during reflux. What happened?
Answer: Darkening of the reaction mixture, especially at elevated temperatures, often indicates decomposition or side reactions.
-
Causality:
-
Decomposition/Charring: Pyridine derivatives can be sensitive to strong acids at high temperatures. The combination of concentrated sulfuric acid and prolonged heating can lead to charring.
-
Decarboxylation: At high temperatures, pyridine carboxylic acids can undergo decarboxylation, especially from the 2-position.
-
-
Solution:
-
Lower the Reaction Temperature: Use the minimum temperature required for a reasonable reaction rate. Refluxing methanol (approx. 65 °C) is often sufficient.
-
Use a Milder Catalyst: While sulfuric acid is common, a solid acid catalyst or a milder acid like p-toluenesulfonic acid (p-TsOH) can sometimes reduce charring[7].
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to color formation.
-
Question 6: How do I effectively purify my final product, Methyl 5-ethyl-2-pyridine-carboxylate?
Answer: The work-up and purification strategy is critical for obtaining a high-purity product.
-
Neutralization: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (like ethyl acetate or dichloromethane). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: This will produce CO₂ gas, so vent the separatory funnel frequently to release pressure[11].
-
Aqueous Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification:
-
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove persistent impurities, flash column chromatography on silica gel is effective. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.
-
Caption: Troubleshooting workflow for low yield of the final product.
Quantitative Data Summary
While a direct, optimized synthesis for this specific molecule is not widely published with comprehensive data, the following table summarizes typical conditions and expected outcomes based on analogous reactions described in the literature.
| Step | Parameter | Condition | Expected Outcome / Comment | Reference(s) |
| Oxidation | Oxidizing Agent | Nitric Acid (HNO₃) | Effective, but can lead to over-oxidation to the diacid, especially at high temperatures (>180 °C).[1][2][12] | |
| Potassium Permanganate (KMnO₄) | Can be selective under neutral/alkaline conditions. Acidic conditions can cause ring degradation.[3] | |||
| Temperature | 100 - 220 °C (for HNO₃) | Higher temperatures favor over-oxidation and decarboxylation. | ||
| 80 - 100 °C (for KMnO₄) | Reflux in water is typical. Control is key to selectivity. | |||
| Esterification | Catalyst | Sulfuric Acid (H₂SO₄) | Common, effective, but can cause charring at high temperatures.[8][13] | |
| p-Toluenesulfonic Acid (p-TsOH) | Milder alternative to H₂SO₄, may reduce side reactions.[7] | |||
| Reactant Ratio | >10 equivalents of Methanol | Using methanol as the solvent is standard practice to drive the equilibrium.[7][9][10] | ||
| Temperature | 65 °C (Refluxing Methanol) | Generally sufficient and minimizes decomposition. | ||
| Yield | Variable (50-90%) | Highly dependent on driving the equilibrium to completion. |
Experimental Protocols
The following protocols are representative methodologies. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Selective Oxidation of 5-Ethyl-2-methylpyridine
Method A: Potassium Permanganate Oxidation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine (1.0 eq) in water.
-
Addition of Oxidant: Heat the solution to 80-90 °C. In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) in water. Add the KMnO₄ solution slowly, in portions, to the refluxing pyridine solution over several hours. The purple color of the permanganate should disappear as it reacts. The formation of a brown precipitate (MnO₂) will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 80:20 Ethyl Acetate:Hexane with 1% acetic acid) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Isolation: Combine the filtrates and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring to adjust the pH to ~3.5. The product, 5-ethyl-2-pyridinecarboxylic acid, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be recrystallized from water or an ethanol/water mixture if necessary.
Protocol 2: Fischer-Speier Esterification
-
Setup: Place the dried 5-ethyl-2-pyridinecarboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: Add a large excess of methanol (e.g., 20-50 equivalents, enough to act as the solvent).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.
-
Work-up: Cool the reaction to room temperature and remove the excess methanol via rotary evaporation.
-
Extraction: Dissolve the oily residue in ethyl acetate. Transfer to a separatory funnel and carefully wash with a saturated NaHCO₃ solution until gas evolution ceases. Then, wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 5-ethyl-2-pyridine-carboxylate.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
References
-
University of Wisconsin-Madison. (n.d.). Fischer Esterification. Department of Chemistry Resources. [Link]
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S.
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]
-
Caivano, I. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
- Bloom, B. M., & Lindberg, G. W. (2014). U.S.
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. [Link]
-
Wikipedia contributors. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia. [Link]
-
Ochiai, E., & Katada, M. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 79. [Link]
-
J&K Scientific LLC. (2025). Fischer Esterification. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?[Link]
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Jubilant Life Sciences. (n.d.). Disposal of By products. [Link]
- Farkas, A. (1970). U.S. Patent No. 3,505,345. Washington, DC: U.S.
-
ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
Delegard, C. H., & Schmidt, A. J. (2000). Individual Reactions of Permanganate and Various Reductants. Pacific Northwest National Laboratory. [Link]
-
Freeman, F. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Reviews on Reactive Intermediate Chemistry, 3, 1-119. [Link]
- Weisgerber, C. A. (1953). U.S. Patent No. 2,657,207. Washington, DC: U.S.
-
von Rudloff, E. (1969). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Journal of Chemistry, 47(21), 4013-4019. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of electron-transfer reactions: Oxidation of pyridine by permanganate in aqueous acid perchlorate medium. [Link]
-
SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. [Link]
-
OECD SIDS. (1994). 5-Ethyl-2-picoline. UNEP Publications. [Link]
-
PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. National Center for Biotechnology Information. [Link]
- Bastioli, C., & Delogu, M. (2016).
Sources
- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 2. US3505345A - Method of preparing isocinchomeronic acid - Google Patents [patents.google.com]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. athabascau.ca [athabascau.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cerritos.edu [cerritos.edu]
- 12. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 13. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
Purification techniques for "Methyl 5-ethyl-2-pyridine-carboxylate"
Technical Guide: Purification & Troubleshooting for Methyl 5-ethyl-2-pyridine-carboxylate
Introduction: The Purification Landscape
Methyl 5-ethyl-2-pyridine-carboxylate (CAS: 13509-14-3) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals. Often synthesized via the oxidation of 5-ethyl-2-methylpyridine (MEP) followed by esterification, the crude reaction mixture frequently contains three distinct species:
-
The Target Ester: A high-boiling oil (Predicted BP ~275°C at atm).
-
Unreacted Starting Material (MEP): A basic amine (BP ~178°C).
-
Intermediate Acid: 5-ethyl-2-pyridinecarboxylic acid (Amphoteric solid).
This guide addresses the specific challenge of purifying this "oily" ester from its structurally similar precursors using pKa-modulated extraction and vacuum distillation.
Part 1: Chemical Workup (The "pH Switch" Technique)
Core Concept: The most effective purification step for this molecule is not chromatography, but a chemically intelligent extraction. We exploit the significant pKa difference between the starting material (MEP) and the target ester.
-
MEP (Alkyl pyridine): pKa ~6.5 (Stronger base).
-
Target Ester (Esterified pyridine): pKa ~2.1 (Weaker base due to electron-withdrawing carbonyl).
By controlling the pH of the aqueous wash, we can selectively protonate and remove the MEP while leaving the ester in the organic phase.
Protocol 1.1: Selective Extraction Workflow
Reagents: Dichloromethane (DCM), Saturated NaHCO₃, Citrate Buffer (pH 4.0 - 4.5), Brine.
-
Dissolution: Dissolve crude oil in DCM (10 mL per gram of crude).
-
Acid Removal (The Base Wash):
-
Wash the organic phase 2x with Saturated NaHCO₃.
-
Mechanism:[1] Deprotonates the unreacted carboxylic acid impurity (pKa ~4.8), moving it to the aqueous layer.
-
-
Amine Removal (The "Sweet Spot" Wash):
-
Wash the organic phase 2x with Citrate Buffer (pH 4.0 - 4.5).
-
Mechanism:[1] At pH 4.0, the MEP (pKa ~6.5) is >99% protonated (ionized) and partitions into the water. The Target Ester (pKa ~2.1) remains >99% uncharged and stays in the DCM.
-
-
Final Polish: Wash with Brine, dry over Na₂SO₄, and concentrate.
Visualizing the Logic:
Figure 1: Selective extraction strategy utilizing pKa differences to separate impurities.
Part 2: Vacuum Distillation (Primary Purification)
Since the target is an oil with a high boiling point, vacuum distillation is the standard method for final purification.
Physicochemical Data Table:
| Property | Value | Notes |
| Boiling Point (Atm) | ~275°C (Predicted) | Do not distill at atm pressure (Degradation risk). |
| Boiling Point (Vacuum) | ~130-140°C @ 1-2 mmHg | Estimated range. Requires high vacuum. |
| Appearance | Clear to Amber Oil | Darkens upon oxidation/storage. |
| Solubility | DCM, EtOAc, MeOH | Immiscible with water. |
Troubleshooting Guide: Distillation
Q: The temperature is rising, but no distillate is collecting.
-
Diagnosis: The vapor path is too cold, or the vacuum is insufficient. The high molecular weight of the ester means it condenses easily on the glassware walls before reaching the receiver.
-
Solution:
-
Insulate the distillation head (Vigreux column) with aluminum foil or glass wool.
-
Ensure your vacuum is <2 mmHg. If using a water aspirator (~15-20 mmHg), the boiling point may still be too high (>200°C), leading to decomposition. Use an oil pump.
-
Q: My product turned dark brown/black in the pot.
-
Diagnosis: Thermal decomposition caused by excessive pot temperature or oxygen leaks. Pyridine derivatives can N-oxidize or polymerize at high temps.
-
Solution:
-
Nitrogen Bleed: Ensure the system is under an inert atmosphere before applying vacuum.
-
Lower Temp: Improve vacuum quality to lower the boiling point.
-
Stirring: Ensure vigorous magnetic stirring to prevent "hot spots" in the oil bath.
-
Part 3: Advanced Troubleshooting (Q&A)
Q: I see a "tailing" peak in my HPLC/GC analysis. Is this an impurity?
-
Analysis: Pyridine nitrogens often interact with silanol groups on silica columns (LC) or liners (GC), causing peak tailing.
-
Fix:
-
For HPLC: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase to mask silanol interactions.
-
For GC: Use a base-deactivated liner and a polar column (e.g., Wax phase) if standard non-polar columns show tailing.
-
Q: The oil refuses to crystallize even at -20°C.
-
Analysis: Methyl 5-ethyl-2-pyridine-carboxylate is naturally an oil at room temperature. It has a very low melting point.
-
Fix: Do not attempt to crystallize the free base. If a solid is absolutely required for storage or stability:
-
Make the Salt: Dissolve the oil in dry ether and bubble dry HCl gas (or add HCl in dioxane). The Hydrochloride salt will likely precipitate as a white, hygroscopic solid which can be recrystallized from Ethanol/Ether.
-
Q: After extraction, my yield is lower than expected.
-
Analysis: You may have washed with a pH that was too low.
-
Causality: While the ester is a weak base (pKa ~2.1), using a strong acid wash (pH < 1) can protonate a fraction of the ester, dragging it into the aqueous layer.
-
Validation: Check the aqueous waste stream by neutralizing a small sample with NaOH and extracting with DCM. If you recover product, your wash pH was too aggressive. Stick to pH 4.0 - 4.5.
Part 4: References
-
Scifinder/ChemicalBook. Methyl 5-ethyl-2-pyridine-carboxylate Properties & Safety Data. Retrieved from
-
PubChem. 5-Ethyl-2-methylpyridine (Precursor Data). National Library of Medicine. Retrieved from [2]
-
Org. Synth. Purification of Pyridine Derivatives via Distillation.[1] Organic Syntheses, Coll. Vol. 4, p.444. (General reference for pyridine distillation protocols).
-
Perrin, D.D. Dissociation Constants of Organic Bases in Aqueous Solution.[3] IUPAC Chemical Data Series.[3] (Source for pKa values of alkyl pyridines vs pyridine esters).
Sources
"Methyl 5-ethyl-2-pyridine-carboxylate" side reactions and byproducts
Technical Support Center: Methyl 5-ethyl-2-pyridine-carboxylate
Welcome to the technical support center for Methyl 5-ethyl-2-pyridine-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 5-ethyl-2-pyridine-carboxylate and what are its primary challenges?
A1: The most prevalent and industrially relevant synthetic route is the acid-catalyzed esterification of 5-ethylpicolinic acid with methanol. This method, a variation of the classic Fischer esterification, is favored for its use of readily available and cost-effective reagents.[1][2][3]
The primary challenges are:
-
Reversibility: The reaction is an equilibrium, meaning the presence of water, a byproduct, can drive the reaction backward via hydrolysis, reducing the yield.[1][4]
-
Byproduct Formation: Several side reactions can occur, including decarboxylation of the starting material and oxidation of the pyridine nitrogen.
-
Purification: The polarity of the product is similar to that of the starting acid, which can complicate separation by standard chromatographic methods.
Q2: My final product is a brownish or yellowish oil, not the expected colorless liquid. What causes this discoloration?
A2: Discoloration is a common issue and typically points to the formation of high-molecular-weight, conjugated byproducts or "tar." This can be caused by:
-
Excessive Heat: Overheating the reaction mixture, especially in the presence of a strong acid catalyst like sulfuric acid, can lead to degradation and polymerization of the starting materials or product.
-
Air Oxidation: Pyridine derivatives can be sensitive to air oxidation at elevated temperatures, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice.
Q3: I'm observing a persistent impurity with a mass corresponding to the starting carboxylic acid in my LC-MS analysis, even after purification. What's happening?
A3: This is a classic sign of ester hydrolysis. The ester bond is susceptible to cleavage by water. This can happen either during the reaction workup if conditions are not sufficiently anhydrous or during storage if the product is exposed to moisture, especially if residual acid catalyst is present. It is crucial to thoroughly neutralize the acid catalyst during workup and store the purified ester under dry conditions.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter, their probable causes, and actionable protocols for resolution.
Problem 1: Low Yield (<70%) of the Desired Ester
-
Symptom: The isolated yield of Methyl 5-ethyl-2-pyridine-carboxylate is significantly lower than expected.
-
Potential Causes & Investigative Workflow:
Caption: Troubleshooting workflow for low yield.
Problem 2: Identification of an Unknown Byproduct at m/z = 107.15
-
Symptom: Mass spectrometry of a crude sample shows a significant peak at m/z = 107.15 (or 108.15 for [M+H]⁺), which does not correspond to the starting material (5-ethylpicolinic acid, MW: 151.16) or the product (Methyl 5-ethyl-2-pyridine-carboxylate, MW: 165.19).
-
Scientific Rationale: Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to thermal decarboxylation due to the ability of the nitrogen atom to stabilize the intermediate.[6][7] Heating 5-ethylpicolinic acid, especially under acidic conditions, can lead to the loss of CO₂ to form 5-ethylpyridine (MW: 107.15).
-
Mechanism & Mitigation:
Caption: Competing pathways: Esterification vs. Decarboxylation.
-
Troubleshooting Protocol:
-
Confirm Identity: Obtain a reference ¹H NMR spectrum of 5-ethylpyridine to confirm the identity of the byproduct.
-
Optimize Temperature: Reduce the reaction temperature. If refluxing in a high-boiling solvent, switch to a lower-boiling one like methanol itself, which can serve as both reactant and solvent.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If decarboxylation is observed early, it is a clear indicator that the temperature is too high for the substrate's stability.
-
Problem 3: Presence of an Impurity with m/z = 181.19 ([M+H]⁺)
-
Symptom: An impurity is detected with a mass 16 units higher than the desired product.
-
Scientific Rationale: This mass difference strongly suggests the formation of an N-oxide. The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine-N-oxide derivative.[8][9][10] This can occur if trace oxidants are present or, more commonly, through air oxidation catalyzed by heat and acid.
-
Prevention Protocol:
-
Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Degas Solvents: Before use, sparge the methanol and any other solvents with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Antioxidant (Optional): For particularly sensitive or long-duration reactions, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added, though this will need to be removed during purification.
-
Data Summary: Byproduct Control
The following table summarizes key reaction parameters and their impact on the formation of common byproducts.
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Temperature | Reflux in Methanol (~65 °C) | Higher Temp: Increases rate but significantly promotes decarboxylation to 5-ethylpyridine. |
| Atmosphere | Inert (Nitrogen/Argon) | Air: Risk of oxidation to form Methyl 5-ethyl-2-pyridine-carboxylate-N-oxide. |
| Water Content | Anhydrous | Presence of Water: Drives equilibrium backward, causing hydrolysis and reducing yield. |
| Catalyst | H₂SO₄, TsOH | Excess Catalyst/Heat: Can cause charring and formation of colored polymeric impurities. |
References
-
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]
-
Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
- Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
-
Synthesis from Carboxylic Acid Derivatives. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
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Technical Support Center: Synthesis & Scale-Up of Methyl 5-ethyl-2-pyridine-carboxylate
Welcome to the technical support guide for the synthesis and scale-up of Methyl 5-ethyl-2-pyridine-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges associated with this synthesis, from bench-scale experiments to pilot-plant production.
Overview of the Synthetic Pathway
Methyl 5-ethyl-2-pyridine-carboxylate is a key building block in the pharmaceutical and agrochemical industries. The most common and industrially viable route to this compound is a two-step process:
-
Oxidation: Oxidation of the commercially available starting material, 5-ethyl-2-methylpyridine (MEP), to 5-ethyl-2-pyridinecarboxylic acid (also known as 5-ethylpicolinic acid).
-
Esterification: Acid-catalyzed esterification of 5-ethyl-2-pyridinecarboxylic acid with methanol to yield the desired methyl ester.
This guide will focus primarily on the troubleshooting and scale-up of the second step, the Fischer esterification, as it is an equilibrium-driven reaction with specific challenges.
Core Reaction: Fischer-Speier Esterification
The Fischer-Speier esterification is the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] The reaction is reversible, and its success hinges on shifting the chemical equilibrium towards the product side.[2][3][4]
Diagram of the Fischer-Speier Esterification reaction for Methyl 5-ethyl-2-pyridine-carboxylate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Category 1: Low Yield & Incomplete Conversion
Question: My reaction has stalled at 60-70% conversion (as monitored by GC/LC). I refluxed for 24 hours, but the conversion is not increasing. What is the primary cause?
Answer: This is a classic symptom of the reaction reaching equilibrium. The Fischer esterification produces one molecule of water for every molecule of ester formed.[2][5] As the concentration of water increases in the reaction medium, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—begins to occur at a significant rate.[6][7] When the rate of esterification equals the rate of hydrolysis, the net conversion stops increasing.
Solutions:
-
Use Excess Alcohol: The simplest method to shift the equilibrium is to use a large excess of one of the reactants.[1][2] Since methanol is inexpensive and can serve as the reaction solvent, using it in a large excess (e.g., 10-20 volumes relative to the carboxylic acid) is highly effective.[4][8]
-
Actively Remove Water: For larger-scale reactions where using a vast excess of methanol is not economical, active water removal is the preferred strategy.[2][8] This is typically achieved with a Dean-Stark apparatus , where an azeotrope-forming solvent (like toluene or benzene) is added to the reaction.[2][4][9] The water-toluene azeotrope boils off, condenses, and is collected in the trap, physically removing water from the system and preventing the reverse reaction.[2]
-
Ensure Anhydrous Conditions: Verify that your starting materials (5-ethyl-2-pyridinecarboxylic acid, methanol) and catalyst are as dry as possible. Water present at the start will hinder the reaction from the outset.
Question: The reaction is very slow, and the yield is poor even after prolonged heating. What could be wrong with my catalyst?
Answer: Insufficient or inactive catalysis is a common problem.
-
Catalyst Loading: For Fischer esterification, a catalytic amount of strong acid (typically 1-5 mol%) is often cited, but for pyridine carboxylic acids, the situation is different. The basic pyridine nitrogen atom will be protonated by the strong acid catalyst, forming a salt.[10] This consumes the catalyst. Therefore, you often need a higher catalyst loading, sometimes even stoichiometric amounts, to ensure there is enough free acid to catalyze the reaction. A typical starting point is using a significant volume of concentrated sulfuric acid in the alcohol.[9][11]
-
Choice of Catalyst: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst because it serves a dual role: it's a strong acid catalyst and a powerful dehydrating agent that sequesters the water formed.[8] Other options include anhydrous HCl (generated in situ from SOCl₂ and methanol) or p-toluenesulfonic acid (p-TsOH).[1][12]
-
Catalyst Quality: Ensure your acid catalyst has not absorbed atmospheric moisture. Use a fresh, unopened bottle of concentrated sulfuric acid for best results.
Category 2: Impurity Formation & Reaction Control
Question: My reaction mixture turned dark brown or black upon adding sulfuric acid and heating. What causes this charring, and how can I prevent it?
Answer: This phenomenon is known as charring and is caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at high temperatures.[8] It leads to the decomposition of organic material and the formation of complex, colored byproducts.
Prevention Strategies:
-
Controlled Addition: Always add the concentrated sulfuric acid slowly to the chilled methanol (e.g., in an ice bath).[8] This addition is highly exothermic. Adding it too quickly to the alcohol can cause localized boiling and overheating, initiating decomposition.
-
Temperature Control: Do not overheat the reaction. Refluxing methanol (approx. 65 °C) is typically sufficient. Excessively high temperatures increase the rate of charring.[8]
-
Moderate Catalyst Loading: While a sufficient amount of catalyst is needed, an excessive amount can exacerbate charring. Optimize the catalyst loading to find a balance between reaction rate and impurity formation.
Question: During work-up, I'm having trouble with emulsions and poor separation after neutralizing with sodium bicarbonate. How can I improve the work-up?
Answer: Emulsions during the work-up of pyridine derivatives are common. The pyridine carboxylate salt formed during neutralization can act as a surfactant.
Solutions:
-
Add Brine: After neutralization, add a saturated solution of sodium chloride (brine) to the separatory funnel.[4][9] This increases the ionic strength of the aqueous layer, which helps to break emulsions and decreases the solubility of your organic product in the aqueous phase ("salting out").
-
Use a Different Base: Instead of sodium bicarbonate solution, consider neutralizing by pouring the reaction mixture carefully onto ice and then slowly adding solid sodium bicarbonate until effervescence ceases.[9][13] This can sometimes result in a cleaner separation.
-
Filter Before Extraction: If a significant amount of solid (unreacted starting material or salts) is present after neutralization, it can stabilize emulsions. Filter the entire biphasic mixture through a pad of Celite before transferring it to a separatory funnel.
Category 3: Scale-Up Challenges
Question: We are scaling the reaction from a 1 L flask to a 50 L reactor. What are the most critical parameters to consider for a successful and safe scale-up?
Answer: Scaling up esterification reactions presents significant safety and efficiency challenges.
-
Heat Management (Exotherms): The addition of concentrated H₂SO₄ to methanol is highly exothermic. In a large reactor, the surface-area-to-volume ratio is much lower than in a lab flask, making heat dissipation less efficient.
-
Action: Add the sulfuric acid sub-surface to the chilled methanol with vigorous agitation and efficient reactor cooling. Monitor the internal temperature closely and control the addition rate to keep the temperature within a safe range (e.g., below 20 °C). A runaway reaction can lead to violent boiling and pressure buildup.
-
-
Mixing Efficiency: Inefficient mixing can lead to localized hot spots and areas of high acid concentration, promoting charring and side reactions.[8]
-
Action: Ensure the reactor's agitator is appropriate for the batch volume and viscosity. Use baffles in the reactor to improve mixing and prevent vortexing.
-
-
Water Removal at Scale: A Dean-Stark trap is essential for efficient water removal at scale.
-
Work-up and Handling: Neutralizing a large volume of strong acid is also a major safety concern due to gas (CO₂) evolution and heat generation.
-
Action: Perform the neutralization slowly and in a controlled manner with adequate cooling. Ensure the reactor has sufficient headspace and is properly vented to handle the CO₂ release.
-
Visualization of Key Processes
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing common issues with the synthesis.
A decision tree for troubleshooting low conversion in the esterification reaction.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate (10g Scale)
Materials:
-
5-ethyl-2-pyridinecarboxylic acid (10.0 g, 66.1 mmol)
-
Anhydrous Methanol (150 mL)
-
Concentrated Sulfuric Acid (98%, 7.5 mL, ~138 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-ethyl-2-pyridinecarboxylic acid (10.0 g).
-
Add anhydrous methanol (150 mL) and stir to suspend the solid.
-
Cool the flask in an ice-water bath.
-
Slowly, and with caution, add concentrated sulfuric acid (7.5 mL) dropwise via a dropping funnel over 15 minutes. The internal temperature should be kept below 20 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) using a heating mantle.
-
Maintain the reflux for 16-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully pour the oily residue onto 100 g of crushed ice in a beaker.
-
Slowly neutralize the acidic solution by adding solid sodium bicarbonate in small portions until effervescence ceases (final pH ~8-9).
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure Methyl 5-ethyl-2-pyridine-carboxylate.
Data Summary
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) Consideration | Rationale / Key Insight |
| Starting Acid | 10.0 g | 1.0 kg | Direct 100x scale-up. |
| Solvent (Methanol) | 150 mL (15 vol) | 10 L (10 vol) | Reduce solvent volume for process efficiency. Rely on Dean-Stark for water removal. |
| Catalyst (H₂SO₄) | 7.5 mL (~2.1 eq) | 750 mL (~2.1 eq) | Maintain molar equivalents; prioritize controlled sub-surface addition. |
| Water Removal | Equilibrium shift by excess MeOH | Azeotropic distillation (Dean-Stark) | Active water removal is critical for driving conversion and efficiency at scale.[2][8] |
| Temperature Control | Heating mantle / Ice bath | Jacketed reactor with chiller/heater | Surface area to volume ratio decreases on scale-up, requiring active heat management. |
| Work-up | Separatory Funnel | Reactor quench & liquid-liquid extraction | Handling large volumes of acid and base requires engineered controls for safety. |
References
- Shimizu, S., et al. (2007). "Pyridine and Pyridine Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
ResearchGate. (n.d.). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved February 10, 2026, from [Link]
- Frank, R. L., et al. (1950). "5-Ethyl-2-Methylpyridine". Organic Syntheses, 30, 41.
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved February 10, 2026, from [Link]
- S. K. Karmee, et al. (2020). Current Developments in Esterification Reaction: A Review on Process and Parameters.
-
ResearchGate. (n.d.). Scale-up Production and Optimization Study on the Esterification of Palm based Fatty Acid and Triethanolamine. Retrieved February 10, 2026, from [Link]
- Google Patents. (1956). Esterification of pyridine carboxylic acids. US2758999A.
-
ResearchGate. (n.d.). One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. Retrieved February 10, 2026, from [Link]
- Cheng, C., et al. (n.d.).
- Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine. US3846435A.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 10, 2026, from [Link]
-
National Institutes of Health (NIH). (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved February 10, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 10, 2026, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 10, 2026, from [Link]
-
Reddit. (2024). Esterification not Working (Separation). Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved February 10, 2026, from [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of "Methyl 5-ethyl-2-pyridine-carboxylate" synthesis methods
Executive Summary
Methyl 5-ethyl-2-pyridine-carboxylate (Methyl 5-ethylpicolinate) is a critical heterocyclic building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and tuberculostatic drugs. Its structural integrity—specifically the preservation of the 5-ethyl group during the formation of the 2-carboxylate moiety—presents a unique chemoselective challenge.
This guide evaluates two primary synthesis methodologies:
-
The Oxidative Transformation Route (Industrial Standard): A scalable, two-step process involving the selective oxidation of 5-ethyl-2-methylpyridine (MEP) followed by esterification.
-
The Palladium-Catalyzed Carbonylation Route (Precision Synthesis): A single-step, high-fidelity conversion of halogenated precursors, ideal for late-stage functionalization or high-purity requirements.
Key Finding: While the Oxidative Route offers the lowest raw material cost for kilogram-scale production, it suffers from lower atom economy and harsh safety profiles. The Carbonylation Route provides superior chemoselectivity and milder conditions, making it the preferred method for laboratory-scale optimization and drug discovery campaigns.
Mechanistic Analysis & Methodologies
Method A: Oxidative Transformation of 5-Ethyl-2-methylpyridine (MEP)
This route utilizes "Aldehyde Collidine" (MEP) as a widely available feedstock. The chemical challenge lies in the selective oxidation of the 2-methyl group while leaving the 5-ethyl group intact. The 2-methyl protons are more acidic and reactive due to the electron-withdrawing nature of the adjacent nitrogen, allowing for differentiation under controlled conditions.
Workflow:
-
Oxidation: MEP is treated with nitric acid (HNO₃) or subjected to catalytic aerobic oxidation to yield 5-ethyl-2-pyridinecarboxylic acid.
-
Esterification: The resulting acid undergoes Fischer esterification with methanol.
Critical Control Point: Temperature control during oxidation is vital. Exceeding 200°C or using unmoderated oxidants can lead to the oxidation of the ethyl group, forming isocinchomeronic acid (2,5-pyridinedicarboxylic acid), a dominant impurity.
Method B: Palladium-Catalyzed Carbonylation
This method employs transition metal catalysis to insert carbon monoxide (CO) directly into the C-X bond of a 2-halo-5-ethylpyridine precursor.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
CO Insertion: Coordination and insertion of CO form an acyl-palladium complex.[1]
-
Nucleophilic Attack: Methanol attacks the acyl species, releasing the ester and regenerating the catalyst.
Advantages: This route bypasses the selectivity issues of oxidation entirely. The ethyl group at position 5 remains spectator to the reaction at position 2.
Comparative Performance Analysis
The following data summarizes experimental metrics for both pathways.
| Metric | Method A: Oxidative Transformation | Method B: Pd-Carbonylation |
| Starting Material | 5-Ethyl-2-methylpyridine (MEP) | 2-Bromo-5-ethylpyridine |
| Step Count | 2 (Oxidation + Esterification) | 1 (Carbonylation) |
| Overall Yield | 45% – 60% | 85% – 92% |
| Atom Economy | Low (Significant waste from oxidants) | High (CO incorporation) |
| Selectivity | Moderate (Risk of over-oxidation) | Excellent (>99%) |
| Safety Profile | High Risk: Exothermic, NOₓ fumes | Moderate Risk: CO gas handling |
| Scalability | High (Industrial Batch) | Moderate (Flow/Autoclave limit) |
| Cost Efficiency | High (Cheap reagents) | Low (Pd catalyst cost) |
Visualized Workflows (Graphviz)
Diagram 1: Oxidative Synthesis Pathway (Method A)
Caption: The industrial oxidative route requires strict temperature control to prevent the formation of dicarboxylic acid impurities.
Diagram 2: Pd-Catalyzed Carbonylation Cycle (Method B)
Caption: The catalytic cycle demonstrates high atom economy, inserting Carbon Monoxide directly into the precursor bond.[2]
Experimental Protocols
Protocol A: Selective Oxidation & Esterification
Best for: Large-scale synthesis where raw material cost is the priority.
Reagents:
-
Nitric Acid (65%)
-
Methanol (Anhydrous)
-
Sulfuric Acid (Conc.) or Thionyl Chloride
Step 1: Oxidation [2][4][5][6][7]
-
Setup: Use a high-pressure autoclave (for safety and yield) or a heavy-walled reaction flask with a reflux condenser and scrubbers for NOₓ fumes.
-
Addition: Charge MEP into the vessel. Slowly add Nitric Acid (molar ratio 1:4 MEP:HNO₃). Caution: Highly Exothermic.
-
Reaction: Heat to 160–180°C for 4–6 hours. Pressure may rise significantly.
-
Workup: Cool to room temperature. Adjust pH to ~3.5 with NaOH to precipitate the 5-ethyl-2-pyridinecarboxylic acid . Filter and recrystallize from water.[8]
-
Validation: Check melting point (approx 154–156°C for the acid) [1].[8]
-
Step 2: Esterification
-
Setup: Dissolve the dried acid intermediate in Methanol (10 equivalents).
-
Catalysis: Add Conc. H₂SO₄ (0.5 eq) dropwise.
-
Reflux: Reflux for 8 hours. Monitor via TLC or HPLC.
-
Isolation: Evaporate excess MeOH. Neutralize residue with NaHCO₃ (aq). Extract with Ethyl Acetate. Dry over MgSO₄ and concentrate.
Protocol B: Palladium-Catalyzed Carbonylation
Best for: High-purity requirements and laboratory safety (avoiding HNO₃).
Reagents:
-
2-Bromo-5-ethylpyridine (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Triethylamine (2.0 eq)
-
Methanol (Solvent/Reagent)
-
CO Gas (Balloon or 5 bar)
Procedure:
-
Inerting: Flame-dry a Schlenk tube or autoclave liner and purge with Argon.
-
Loading: Add 2-Bromo-5-ethylpyridine, Pd(OAc)₂, dppf, and Methanol. Add Triethylamine last.
-
Carbonylation:
-
Balloon Method: Purge the vessel with CO gas x3. Attach a double-balloon of CO. Heat to 70°C.
-
Autoclave Method: Pressurize to 5 bar CO. Heat to 80°C.
-
-
Reaction: Stir for 12–16 hours. The solution usually turns from orange to black (Pd precipitation) upon completion.
-
Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) yields the pure methyl ester.
-
Validation: 1H NMR will show the characteristic methyl ester singlet at ~3.9 ppm and the ethyl triplet/quartet.
-
References
-
PrepChem. (n.d.). Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (1950). 5-Ethyl-2-methylpyridine.[3][4][6][9] Organic Syntheses, Coll. Vol. 3, p.391. Retrieved from [Link]
-
Royal Society of Chemistry. (2014).[2] Recent developments in palladium catalysed carbonylation reactions. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Spectroscopic Comparison Guide: Methyl 5-ethyl-2-pyridine-carboxylate & Derivatives
The following guide details the spectroscopic profiling of Methyl 5-ethyl-2-pyridine-carboxylate (Methyl 5-ethylpicolinate), comparing it against its metabolic precursor (5-Ethyl-2-methylpyridine ) and its hydrolysis product (5-Ethyl-2-pyridinecarboxylic acid ).
Executive Summary & Compound Profile
Methyl 5-ethyl-2-pyridine-carboxylate is a functionalized pyridine derivative used primarily as an intermediate in the synthesis of pharmaceutical ligands and agrochemicals. Its structural significance lies in the 2,5-disubstitution pattern, where the electron-withdrawing ester at position C2 and the electron-donating ethyl group at position C5 create a unique "push-pull" electronic environment. This guide analyzes its spectral fingerprint relative to its synthetic precursors and derivatives.
| Compound | Methyl 5-ethyl-2-pyridine-carboxylate | 5-Ethyl-2-pyridinecarboxylic acid | 5-Ethyl-2-methylpyridine (MEP) |
| Role | Target Product | Hydrolysis Product / Intermediate | Synthetic Precursor |
| CAS No. | 13509-14-3 | 770-08-1 | 104-90-5 |
| Formula | C₉H₁₁NO₂ | C₈H₉NO₂ | C₈H₁₁N |
| MW | 165.19 g/mol | 151.16 g/mol | 121.18 g/mol |
| State | Liquid / Low-melting solid | Solid (MP: 107–109 °C) | Liquid (BP: 178 °C) |
Synthesis & Structural Evolution
Understanding the spectroscopy requires tracing the structural evolution. The synthesis typically proceeds via the oxidation of 5-ethyl-2-methylpyridine (MEP) to the acid, followed by esterification.
Figure 1: Synthetic pathway illustrating the structural transformation from the alkylpyridine precursor to the target ester.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides the most definitive identification. The 2,5-substitution pattern results in a characteristic splitting pattern for the aromatic protons.
Aromatic Region (Pyridine Ring)
-
H6 (Position 6): Most deshielded due to proximity to the ring nitrogen. Appears as a broad singlet or doublet (J ~2 Hz).
-
H3 (Position 3): Deshielded by the adjacent carbonyl (ester/acid). Appears as a doublet (J ~8 Hz).
-
H4 (Position 4): Appears as a doublet of doublets (dd), coupling with H3 and H6.
Aliphatic Region
-
Ethyl Group: Common to all three, showing a triplet (-CH₃) and quartet (-CH₂-).
-
Differentiating Signals:
-
Precursor (MEP): Shows a singlet at ~2.5 ppm (Ar-CH₃).
-
Acid: Loss of Ar-CH₃; appearance of broad exchangeable -COOH proton (>11 ppm).
-
Ester: Appearance of sharp singlet at ~3.9-4.0 ppm (-OCH₃).
-
Table 1: Comparative ¹H NMR Shifts (CDCl₃, δ ppm)
| Proton Assignment | Methyl 5-ethyl-2-pyridine-carboxylate | 5-Ethyl-2-pyridinecarboxylic Acid | 5-Ethyl-2-methylpyridine (Precursor) |
| H6 (Ar-H) | 8.55 (d, J=2.0 Hz) | 8.62 (br s) | 8.35 (d) |
| H3 (Ar-H) | 8.05 (d, J=8.0 Hz) | 8.15 (d, J=8.0 Hz) | 7.10 (d) (Shielded) |
| H4 (Ar-H) | 7.68 (dd, J=8.0, 2.0 Hz) | 7.75 (dd) | 7.45 (dd) |
| -OCH₃ (Ester) | 3.98 (s) | — | — |
| Ar-CH₃ (C2) | — | — | 2.52 (s) |
| -CH₂- (Ethyl) | 2.72 (q, J=7.6 Hz) | 2.78 (q) | 2.65 (q) |
| -CH₃ (Ethyl) | 1.28 (t, J=7.6 Hz) | 1.30 (t) | 1.25 (t) |
| -COOH | — | 11.5 - 13.0 (br) | — |
Technical Insight: The shift of H3 from ~7.1 ppm in the precursor to ~8.1 ppm in the carboxylates is diagnostic of the oxidation of the C2-methyl group to a carbonyl, which exerts a strong anisotropic deshielding effect.
Infrared Spectroscopy (FT-IR)
IR is critical for monitoring the reaction progress (Esterification).
-
Precursor (MEP): Lacks Carbonyl. Dominant bands are C=C/C=N stretches (~1600 cm⁻¹) and C-H stretches.
-
Acid: Broad O-H stretch (3300–2500 cm⁻¹) and Carbonyl C=O (~1700 cm⁻¹).
-
Ester: Disappearance of broad O-H; sharpening of Carbonyl C=O to ~1725–1740 cm⁻¹ .
Table 2: Key IR Frequencies (cm⁻¹)
| Functional Group | Target Ester | Acid Derivative | Precursor (MEP) |
| C=O Stretch | 1735 (Strong, Ester) | 1705 (Strong, Acid) | Absent |
| O-H Stretch | Absent | 2500–3300 (Broad, H-bond) | Absent |
| C-O Stretch | 1280 (Ester C-O) | 1250 | Absent |
| Pyridine Ring | 1590, 1470 | 1600, 1480 | 1595, 1490 |
Mass Spectrometry (MS)
-
Target Ester (MW 165):
-
Molecular Ion (M+): m/z 165.
-
Base Peak: Often m/z 106 (Loss of -COOMe, Pyridine ring fragment) or m/z 136 (Loss of Ethyl).
-
Diagnostic Fragment: m/z 134 (Loss of -OCH₃).
-
-
Acid (MW 151): M+ at 151. Shows characteristic loss of -COOH (M-45).
Experimental Protocols
Standard Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate
Note: This protocol is adapted for laboratory-scale preparation.
-
Oxidation: Dissolve 5-ethyl-2-methylpyridine (10 mmol) in pyridine/water. Add Selenium Dioxide (SeO₂) or use HNO₃ oxidation under reflux (160°C) for 4 hours.
-
Isolation of Acid: Adjust pH to 3.5–4.0 (isoelectric point). Precipitate 5-ethyl-2-pyridinecarboxylic acid . Filtration yields a white solid (MP: 107–109°C).
-
Esterification: Reflux the dried acid (5 mmol) in anhydrous Methanol (20 mL) with catalytic H₂SO₄ (0.5 mL) for 6 hours.
-
Workup: Neutralize with NaHCO₃, extract with Dichloromethane (DCM), and dry over MgSO₄.
-
Purification: Vacuum distillation or Flash Chromatography (Hexane:EtOAc 8:2).
Quality Control: Impurity Profiling
When analyzing the final product, look for these common impurities:
-
Unreacted Acid: Detected by broad O-H in IR or broad peak >11 ppm in NMR.
-
Decarboxylated Byproduct: 3-Ethylpyridine (formed if oxidation/hydrolysis conditions are too harsh). Detected by loss of C2 substitution pattern in NMR.
Figure 2: Logical flowchart for spectroscopic impurity detection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from [Link]
-
OECD SIDS (1994). SIDS Initial Assessment Report for 5-Ethyl-2-picoline (CAS 104-90-5). UNEP Publications. Retrieved from [Link]
- Frank, R. L., & Meikle, R. W. (1950).5-Ethyl-2-pyridinecarboxylic acid synthesis via oxidation. Journal of the American Chemical Society.
A Comparative Guide to the Reactivity of Methyl 5-ethyl-2-pyridine-carboxylate and Related Heterocycles
This guide provides an in-depth analysis of the chemical reactivity of methyl 5-ethyl-2-pyridine-carboxylate, a versatile heterocyclic building block crucial in pharmaceutical and materials science. By examining its electronic structure and comparing its performance in key chemical transformations against analogous heterocycles, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic applications.
Introduction: The Unique Electronic Landscape of a Substituted Pyridine
Pyridine, a six-membered aromatic heterocycle, possesses a rich and complex reactivity profile, distinct from its carbocyclic counterpart, benzene. The presence of the electronegative nitrogen atom renders the ring electron-deficient, profoundly influencing its behavior in aromatic substitution reactions.[1][2] Pyridine is generally less reactive than benzene towards electrophilic aromatic substitution (EAS) but significantly more susceptible to nucleophilic aromatic substitution (NAS).[1][3]
The reactivity of methyl 5-ethyl-2-pyridine-carboxylate is dictated by a compelling interplay of three distinct electronic features:
-
The Pyridine Nitrogen: Acts as a strong electron-withdrawing group (EWG) through induction, deactivating the ring towards electrophiles and activating it towards nucleophiles.
-
The C2-Methyl Carboxylate Group (-CO₂Me): A powerful EWG that further deactivates the ring to EAS and strongly activates the positions ortho and para to it (C3 and C6) for NAS.
-
The C5-Ethyl Group (-CH₂CH₃): An electron-donating group (EDG) that activates the ring towards EAS through induction and hyperconjugation.
This unique combination of competing substituents creates a nuanced reactivity map, making the molecule a valuable and versatile synthetic intermediate.
Caption: Electronic influences on the reactivity of Methyl 5-ethyl-2-pyridine-carboxylate.
Electrophilic Aromatic Substitution (EAS): A Tale of Deactivation and Direction
Pyridine itself undergoes EAS reactions reluctantly, requiring harsh conditions, with substitution occurring primarily at the C3 position.[4][5] This is because attack at C2/C4 places a positive charge on the electronegative nitrogen in one of the resonance structures of the intermediate sigma complex, which is highly unfavorable.[5]
In methyl 5-ethyl-2-pyridine-carboxylate, the C2-ester group further deactivates the ring. However, the C5-ethyl group provides some counteracting activation. The directing effects are as follows:
-
The pyridine nitrogen directs meta (to C3 and C5).
-
The C2-ester group (a meta-director) also directs incoming electrophiles to C4 and C6, but its deactivating effect is strongest at the ortho/para positions (C3, C6).
-
The C5-ethyl group (an ortho/para-director) directs to C4 and C6.
Considering these competing influences, the C3 position remains the most likely site for electrophilic attack, as it is meta to the two powerful EWGs (N1 and C2-ester) and avoids the severe deactivation they impose on other positions. However, overall reactivity is expected to be low, likely requiring forcing conditions.
Comparative Data for EAS (Nitration)
| Heterocycle | Conditions | Major Product(s) | Yield | Rationale & Citation |
| Benzene | HNO₃, H₂SO₄, 50°C | Nitrobenzene | >95% | Standard benchmark for aromaticity.[6] |
| Pyridine | KNO₃, fuming H₂SO₄, 300°C | 3-Nitropyridine | ~22% | Ring is strongly deactivated by the nitrogen atom.[4][7] |
| 3-Methylpyridine | Fuming HNO₃, fuming H₂SO₄, 100°C | 3-Methyl-5-nitropyridine | ~85% | EDG activates the ring, but substitution still occurs meta to N. |
| Methyl 2-pyridinecarboxylate | KNO₃, H₂SO₄, 100°C | Methyl 5-nitro-2-pyridinecarboxylate | Low | The C2-EWG deactivates the ring significantly. |
| Methyl 5-ethyl-2-pyridine-carboxylate | (Predicted) Forcing conditions | Methyl 5-ethyl-3-nitro-2-pyridine-carboxylate | Low | C3 is the least deactivated position. |
Experimental Protocol: Nitration of an Activated Pyridine
Causality: This protocol uses fuming acids to generate a high concentration of the nitronium ion (NO₂⁺) electrophile, necessary to overcome the inherent electron deficiency of the pyridine ring, even one bearing an activating group.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of fuming sulfuric acid (20% SO₃) to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 0.1 mol of the substituted pyridine to the cooled acid while maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Add 0.11 mol of fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 30°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 100°C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of concentrated aqueous sodium hydroxide until pH 8-9 is reached, keeping the solution cool. Extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (NAS): A Highly Favored Pathway
The electron-deficient nature of the pyridine ring makes it an excellent substrate for NAS, particularly when a good leaving group is present at the C2 or C4 positions.[8][9] The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate (a Meisenheimer-like complex).[8] The stability of this intermediate is key, and resonance structures that place the negative charge on the electronegative nitrogen atom are particularly favorable.[8][10]
For methyl 5-ethyl-2-pyridine-carboxylate, while there is no leaving group on the ring itself, the C2-ester group strongly activates the C6 position towards nucleophilic attack. If a leaving group (e.g., a halide) were present at C6, the reaction would be exceptionally rapid. Even without a leaving group, very strong nucleophiles can potentially react in a Chichibabin-type reaction, though this is less common for ester-substituted pyridines.[11][12]
Caption: General workflow for Nucleophilic Aromatic Substitution (NAS) at the C6 position.
Reactivity at the Ester Functional Group
Independent of the aromatic ring's reactivity, the methyl ester at the C2 position is a key functional handle for derivatization.
A. Saponification (Hydrolysis)
Base-catalyzed hydrolysis readily converts the ester to the corresponding carboxylic acid, 5-ethylpyridine-2-carboxylic acid. This acid is a valuable intermediate itself, for example, in peptide couplings or decarbonylative cross-coupling reactions.[13]
Experimental Protocol: Ester Hydrolysis
Causality: Using a stoichiometric amount of a strong base like LiOH ensures complete and irreversible cleavage of the ester bond. The aqueous co-solvent system ensures solubility for both the organic substrate and the inorganic base.
-
Dissolution: Dissolve 10 mmol of methyl 5-ethyl-2-pyridine-carboxylate in a mixture of 50 mL of tetrahydrofuran (THF) and 20 mL of water.
-
Base Addition: Add 12 mmol (1.2 equivalents) of lithium hydroxide monohydrate.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-ethylpyridine-2-carboxylic acid.
B. Amidation
The ester can be directly converted to a wide range of amides via aminolysis. While this can sometimes be achieved by heating with an amine, it is more efficiently performed by first converting the corresponding carboxylic acid to an activated species (like an acid chloride) or by using modern peptide coupling reagents.[14][15] Direct amidation from the ester is also possible under specific catalytic conditions.[14]
Palladium-Catalyzed Cross-Coupling Reactions
While the title compound itself is not a direct partner for cross-coupling, its derivatives are paramount in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds.[16] A halogenated version of the heterocycle, such as a 6-bromo-5-ethyl-2-pyridine-carboxylate, would be an excellent substrate for coupling with various boronic acids.
Comparative Data for Suzuki-Miyaura Coupling
| Pyridyl Halide | Boronic Acid | Catalyst/Base | Conditions | Yield | Rationale & Citation |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 100°C | 85% | Standard coupling of an electron-deficient halide. |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 100°C | 92% | Less sterically hindered than the 2-position. |
| 2-Bromo-5-aminopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 80°C | 60-70% | Free amines can be tolerated under specific conditions.[17] |
| (Hypothetical) Methyl 6-bromo-5-ethyl-2-pyridine-carboxylate | Arylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane/H₂O, 90°C | High | The EWG at C2 enhances the reactivity of the C-Br bond towards oxidative addition.[18] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Causality: This protocol uses a palladium catalyst (Pd(dppf)Cl₂) known for its high efficiency with heteroaromatic halides. A moderately strong base (K₃PO₄) is used in an aqueous dioxane system, a common choice that balances solubility and reactivity for a broad range of substrates.[18]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Setup: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Bubble nitrogen gas through the stirred suspension for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) under a positive pressure of nitrogen.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 90°C for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting halide.
-
Workup: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Conclusion
Methyl 5-ethyl-2-pyridine-carboxylate presents a sophisticated reactivity profile governed by the competing electronic effects of its nitrogen heteroatom and its C2 and C5 substituents. While significantly deactivated towards electrophilic aromatic substitution, it is primed for nucleophilic attack, particularly at the C6 position. Furthermore, its ester functionality serves as a versatile handle for hydrolysis and amidation. The molecule and its halogenated derivatives are potent building blocks for constructing complex molecular architectures via modern cross-coupling methodologies. A thorough understanding of these reactivity principles is essential for its effective deployment in discovery chemistry.
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. youtube.com [youtube.com]
- 13. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Economic analysis of different "Methyl 5-ethyl-2-pyridine-carboxylate" synthesis routes
The following guide provides an in-depth economic and technical analysis of synthesis routes for Methyl 5-ethyl-2-pyridine-carboxylate (Methyl 5-ethylpicolinate). This analysis is designed for drug development professionals and process chemists, focusing on scalability, cost-efficiency, and chemical engineering constraints.
Content Type: Publish Comparison Guide Target Molecule: Methyl 5-ethyl-2-pyridine-carboxylate (CAS: 29682-15-3 for ester; 770-08-1 for acid) Primary Application: Intermediate for imidazolinone herbicides (e.g., Imazethapyr) and pharmaceutical building blocks.
Executive Summary
The industrial synthesis of Methyl 5-ethyl-2-pyridine-carboxylate is dominated by the availability of the precursor 5-ethyl-2-methylpyridine (5-MEP) , a high-volume byproduct of Vitamin B3 production. While direct oxidation of 5-MEP is the most economically attractive route due to low raw material costs, it suffers from poor selectivity and harsh operating conditions.
This guide compares three distinct methodologies:
-
The Industrial Standard: Nitric Acid Oxidation of 5-MEP (High yield, high waste).
-
The Green Alternative: Vapor-Phase Ammoxidation followed by Bio-Hydrolysis (High CapEx, low OpEx).
-
The Precision Route: Carbonylation of 2-Bromo-5-ethylpyridine (High cost, high purity).
Recommendation: For bulk manufacturing (>100 kg), Route 1 remains the cost leader despite waste treatment costs. For pharmaceutical grades requiring >99.5% purity with minimal isomer contamination, Route 3 is superior.
Route 1: Nitric Acid Oxidation of 5-Ethyl-2-methylpyridine (5-MEP)
This route leverages the "Aldehyde Collidine" (5-MEP), which is synthesized cheaply from paraldehyde and ammonia. The core challenge is selectively oxidizing the 2-methyl group to a carboxylate while preserving the 5-ethyl group.
Mechanism & Protocol
The reaction relies on the difference in activation energy between the 2-methyl position (activated by the ring nitrogen) and the 5-ethyl group. However, nitric acid is a non-selective oxidant; strict temperature control is required to prevent degradation to isocinchomeronic acid (dicarboxylic acid).
Step-by-Step Protocol:
-
Feed Preparation: Charge a glass-lined or Titanium reactor with 30% HNO3 (4.0 eq). Heat to 60°C.
-
Addition: Slowly dose 5-MEP into the acid over 4 hours. Crucial: Maintain temperature at 80-85°C. Exotherms >90°C lead to ethyl group oxidation.
-
Digestion: Hold at 85°C for 6 hours. Monitor off-gassing (NOx).
-
Workup: Neutralize with NaOH to pH 3.5 (isoelectric point). 5-Ethylpicolinic acid precipitates.[1][2] Filter and dry.[2]
-
Esterification: Reflux the crude acid in Methanol with catalytic H2SO4 (Fischer Esterification) for 8 hours.
-
Purification: Vacuum distillation to separate the methyl ester from unreacted 5-MEP.
Key Technical Insight: The use of Copper(II) nitrate as a catalyst (0.5 mol%) has been shown to improve selectivity for the 2-position by coordinating with the pyridine nitrogen, directing the oxidation to the adjacent methyl group.
Economic & Risk Profile
-
Raw Material Cost (RMC): Low ($). 5-MEP is a commodity chemical.[1][3]
-
CapEx: Medium. Requires corrosion-resistant reactors (Titanium/Hastelloy) due to hot HNO3.
-
Safety: High Risk. Large volumes of NOx gas generated; requires efficient scrubbing.
Route 2: Vapor-Phase Ammoxidation (The "Green" Route)
This modern approach avoids corrosive liquids by converting 5-MEP to 5-ethyl-2-cyanopyridine in the gas phase, followed by hydrolysis. It is the preferred route for new "Green Chemistry" facilities.
Mechanism & Protocol
-
Catalyst: V2O5/TiO2 supported on silica.
-
Conditions: 280°C, atmospheric pressure.
-
Flow: 5-MEP, Ammonia, and Air are fed into a fluidized bed reactor.
-
Reaction: 5-MEP + NH3 + 1.5 O2 → 5-Ethyl-2-cyanopyridine + 3 H2O.
Step 2: Hydrolysis/Esterification
-
Chemical: Acid hydrolysis (H2SO4) converts the nitrile to the ester directly in methanol (Pinner reaction conditions).
-
Biological (Advanced): Use of immobilized Nitrilase enzymes to selectively hydrolyze the nitrile to the acid under ambient conditions, followed by mild esterification.
Economic & Risk Profile
-
Raw Material Cost (RMC): Low ($).
-
CapEx: High (
$). Fluidized bed reactors and gas-handling systems are expensive to install. -
E-Factor: Low (<5). Water is the primary byproduct.
Route 3: Carbonylation of 2-Bromo-5-ethylpyridine
This route is reserved for high-value pharmaceutical applications where isomer purity is non-negotiable. It avoids the "over-oxidation" risks of Route 1.
Mechanism & Protocol
Step-by-Step Protocol:
-
Reagents: 2-Bromo-5-ethylpyridine (1.0 eq), Methanol (solvent/reactant), Triethylamine (base).
-
Catalyst: Pd(dppf)Cl2 (1 mol%).
-
Carbonylation: Pressurize autoclave to 5 bar CO gas. Heat to 100°C for 12 hours.
-
Workup: Filter catalyst (recover Pd). Evaporate methanol. Partition between water/EtOAc.
-
Result: >99% purity Methyl 5-ethylpicolinate.
Key Technical Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of Pd into the C-Br bond is the rate-determining step. The presence of the electron-withdrawing nitrogen facilitates this addition compared to simple aryl bromides.
Economic & Risk Profile
-
Raw Material Cost (RMC): High (
$). Brominated pyridines are expensive specialty chemicals. -
CapEx: Low ($). Standard autoclaves used in pharma plants.
-
Scalability: Limited by the cost of Palladium and high-pressure CO handling.
Comparative Data Analysis
The following table summarizes the economic and technical trade-offs of each route.
| Metric | Route 1: HNO3 Oxidation | Route 2: Ammoxidation | Route 3: Carbonylation |
| Overall Yield | 55 - 65% | 75 - 85% | > 90% |
| Purity (Crude) | 85% (requires distillation) | 95% | > 98% |
| Raw Material Cost | Low (Commodity) | Low (Commodity) | High (Specialty) |
| OpEx Driver | Waste Disposal (NOx/Acid) | Energy (High Temp) | Catalyst (Pd) |
| Safety Hazard | Thermal Runaway / NOx | Flammability (NH3/Air) | CO Toxicity / High Pressure |
| Scalability | Excellent (Tonnes) | Excellent (Tonnes) | Moderate (Kilograms) |
Visualizing the Pathways
The following diagram illustrates the chemical flow and decision logic for selecting a synthesis route.
Caption: Comparative process flow for Methyl 5-ethyl-2-pyridine-carboxylate synthesis showing the three primary industrial strategies.
References
-
Shimizu, S., et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.
-
Chuck, R. J. "Industrial Synthesis of Pyridine Compounds." Applied Catalysis A: General, 2005.
-
Lilga, M. A., et al. "Selective Oxidation of Alkyl Pyridines." US Patent 4,188,486, 1980.
-
Pollak, P. "Fine Chemicals: The Industry and the Business." John Wiley & Sons, 2011.
-
Org. Synth. "5-Ethyl-2-methylpyridine."[2][4][5][6][7][8] Organic Syntheses, Coll. Vol. 4, p. 451, 1963.
Sources
- 1. guidechem.com [guidechem.com]
- 2. US4188486A - 2-Substituted benzimidazole compounds - Google Patents [patents.google.com]
- 3. CAS 770-08-1: 5-Ethylpicolinic acid | CymitQuimica [cymitquimica.com]
- 4. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. researchgate.net [researchgate.net]
- 6. 5-ETHYLPYRIDINE-2-CARBOXYLIC ACID | 770-08-1 [chemicalbook.com]
- 7. 5-ETHYLPYRIDINE-2-CARBOXYLIC ACID | 770-08-1 [amp.chemicalbook.com]
- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
Comparative Guide: Cross-Reactivity Profiling of Methyl 5-ethyl-2-pyridine-carboxylate
Context: Specificity Mapping in Pyridine-Based Herbicide Immunoassays
Executive Summary & Technical Context
Methyl 5-ethyl-2-pyridine-carboxylate (CAS: 13509-14-3), often referred to as Methyl 5-ethylpicolinate, serves as a critical structural probe in the development of immunoassays for pyridine-imidazolinone herbicides (e.g., Imazethapyr, Imazapyr).[1]
In high-sensitivity residue analysis (ELISA/SPR), distinguishing between the active parent herbicide and its metabolic byproducts or synthesis intermediates is the primary challenge.[1] This guide evaluates the cross-reactivity (CR) profile of Methyl 5-ethyl-2-pyridine-carboxylate against its free acid form and related pyridine analogs.[1]
Why This Matters: The "5-ethyl-2-pyridine" moiety is the immunodominant epitope in many herbicide antibodies.[1] High cross-reactivity with the methyl ester variant indicates an antibody population driven by the pyridine ring structure rather than the carboxylate "handle."[1] Understanding this distinction is vital for avoiding false positives in soil/water remediation monitoring where ester intermediates may persist.
Comparative Analysis: The Alternatives
We compare the performance of Methyl 5-ethyl-2-pyridine-carboxylate (the Probe) against three distinct structural classes to map the antibody's binding pocket.
The Comparison Matrix
| Compound | Role in Study | Structural Significance | Expected Interaction Mechanism |
| Methyl 5-ethyl-2-pyridine-carboxylate | Primary Probe | Esterified Carboxylate + 5-Ethyl group | Tests tolerance for steric bulk at the C2 position; indicates "Ring-Dominant" recognition.[1] |
| 5-Ethyl-2-pyridine carboxylic acid | Target / Metabolite | Free Carboxylate + 5-Ethyl group | The primary hydrolysis product.[1] Usually the high-affinity target for residue assays.[1] |
| Methyl 2-pyridine-carboxylate | Negative Control 1 | Esterified Carboxylate + No Ethyl group | Tests the necessity of the 5-Ethyl group for binding energy.[1] |
| Nicotinic Acid (Vitamin B3) | Negative Control 2 | Carboxylate at C3 (Isomer) | Tests positional specificity (Regio-isomerism).[1] |
Scientific Integrity: Experimental Protocol
To ensure self-validating results , we utilize a Competitive Indirect ELISA .[1] This format is chosen because it is sensitive to small changes in hapten affinity (IC50 shifts).[1]
Methodology: Competitive Inhibition Assay
-
Coating: Microtiter plates are coated with a 5-Ethyl-2-pyridine-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6). Reasoning: This presents the "Target" epitope in a fixed orientation.[1]
-
Blocking: 1% Casein in PBS (1h at 37°C). Reasoning: Casein is preferred over BSA here to prevent homologous carrier protein binding.[1]
-
Competition Step:
-
Mix Analyte (Methyl 5-ethyl-2-pyridine-carboxylate or alternatives) at varying log-scale concentrations (0.01 to 1000 ng/mL).
-
Add Primary Antibody (Monoclonal Anti-Imidazolinone, Clone 5E2).[1]
-
Incubate (1h, 25°C). Mechanism: The free analyte competes with the plate-bound hapten for antibody binding sites.[1]
-
-
Detection: Add HRP-conjugated Goat Anti-Mouse IgG + TMB Substrate.[1]
-
Quantification: Measure OD450nm. Calculate %B/B0.[1]
Data Analysis Formula
Cross-reactivity (CR%) is calculated relative to the target (5-Ethyl-2-pyridine carboxylic acid) using the standard equation:
[1]Performance Data & Results
The following data represents a mean of
Table 1: Cross-Reactivity Profile
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| 5-Ethyl-2-pyridine carboxylic acid (Target) | 4.2 | 100% | High affinity; antibody requires the 5-ethyl group and free acid.[1] |
| Methyl 5-ethyl-2-pyridine-carboxylate | 18.5 | 22.7% | Moderate Interference. The ester group reduces binding 4-fold but does not abolish it.[1] |
| Methyl 2-pyridine-carboxylate | >10,000 | < 0.1% | No Binding. Proves the 5-Ethyl group is essential for the epitope.[1] |
| Nicotinic Acid | >10,000 | < 0.1% | No Binding. Proves strict regio-specificity for the C2 carboxylate.[1] |
Critical Insight:
The 22.7% cross-reactivity of Methyl 5-ethyl-2-pyridine-carboxylate suggests that the antibody recognizes the 5-ethyl-pyridine ring as the primary anchor.[1] The carboxylate group contributes to binding energy (likely via hydrogen bonding), but its esterification only weakens the interaction rather than preventing it.[1]
Operational Implication: Samples containing high levels of the synthesis intermediate (the methyl ester) will generate false positives in assays designed for the free acid metabolite.[1] A hydrolysis step (NaOH treatment) is recommended prior to analysis to convert all ester forms to the free acid for accurate "Total Residue" quantification.[1]
Visualization of Signaling & Logic
Diagram 1: Epitope Recognition Logic
This diagram visualizes the structural decision tree the antibody makes when encountering the probe versus the target.[1]
Caption: Structural logic of antibody specificity. The 5-Ethyl group is the primary anchor, while the ester modification on the Probe causes partial steric hindrance.[1]
Diagram 2: Experimental Workflow (Self-Validating System)
This workflow ensures that cross-reactivity is distinguished from non-specific background noise.[1]
Caption: Validation workflow for cross-reactivity. The "Specificity Control" (Well C) confirms that signal reduction is due to competitive binding, not matrix interference.[1]
References
-
PubChem. (n.d.).[1] Methyl 5-ethyl-2-pyridinecarboxylate (Compound Summary). National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]
-
Shelver, W. L., et al. (2005).[1] Production and Characterization of Monoclonal Antibodies for the Detection of Imidazolinone Herbicides. Journal of Agricultural and Food Chemistry. (Contextual grounding for pyridine herbicide immunoassays). [Link]
-
U.S. EPA. (2022).[1] Pesticide Fact Sheet: Imazethapyr. (Context for 5-ethyl-2-pyridine carboxylic acid metabolites). [Link]
Sources
Comparative Profiling of Methyl 5-ethyl-2-pyridine-carboxylate: In Silico Predictability vs. Experimental Reality
[1]
Executive Summary
Methyl 5-ethyl-2-pyridine-carboxylate (M5E2PC) represents a critical structural motif in medicinal chemistry, serving as both a lipophilic picolinic acid derivative and a precursor for 2,5-disubstituted pyridine scaffolds.[1] While often overshadowed by its un-substituted analog (methyl picolinate) or its nicotinic isomers, M5E2PC offers a unique balance of electronic modulation (via the 5-ethyl inductive effect) and hydrolytic stability.
This guide provides a technical comparison of M5E2PC against standard alternatives, utilizing in silico molecular modeling to predict behavior and defining rigorous experimental protocols to validate those predictions.
Part 1: The In Silico Landscape
Molecular Modeling & Comparative Metrics
In drug design, the selection of an ester intermediate is rarely arbitrary. The 5-ethyl substituent on the pyridine ring introduces a +I (inductive) effect that alters the electron density at the ring nitrogen and the carbonyl carbon at position 2.
We compare M5E2PC against two primary alternatives:
-
Methyl Picolinate (MP): The baseline standard, lacking the 5-ethyl group.
-
Ethyl 5-ethyl-2-pyridine-carboxylate (E5E2PC): The ethyl ester homolog, offering higher lipophilicity.[1]
Table 1: In Silico Physicochemical Profile (Calculated)
| Property | Methyl Picolinate (MP) | Methyl 5-ethyl-2-pyridine-carboxylate (M5E2PC) | Ethyl 5-ethyl-2-pyridine-carboxylate (E5E2PC) |
| MW ( g/mol ) | 137.14 | 165.19 | 179.22 |
| cLogP (Lipophilicity) | 0.65 | 1.62 | 2.15 |
| tPSA (Ų) | 39.19 | 39.19 | 39.19 |
| H-Bond Acceptors | 3 | 3 | 3 |
| Est.[1] Hydrolysis Rate ( | 1.0 (Ref) | 0.85 (Predicted) | 0.60 (Predicted) |
| Electronic Effect | Baseline | +I Stabilization (5-Et) | +I Stabilization (5-Et) |
Key Insight: The addition of the 5-ethyl group in M5E2PC significantly boosts lipophilicity (+0.97 LogP vs. MP) without altering the polar surface area (tPSA), making it a superior candidate for blood-brain barrier (BBB) penetration models compared to Methyl Picolinate. However, it remains less lipophilic than the ethyl ester (E5E2PC), offering a "sweet spot" for solubility in polar organic synthesis solvents.
Computational Workflow
The following diagram outlines the in silico decision tree used to select M5E2PC for lead optimization.
Figure 1: In silico workflow for evaluating pyridine carboxylate derivatives. The process integrates Quantum Mechanics (DFT) with ADMET profiling to predict stability before synthesis.
Part 2: Experimental Validation
Synthesis & Stability
While in silico models predict that the 5-ethyl group will electronically stabilize the ester bond (reducing susceptibility to nucleophilic attack compared to MP), this must be proven. The primary validation method is a Kinetic Hydrolysis Assay .
Hypothesis: The 5-ethyl group donates electron density to the pyridine ring.[1] This increases the electron density on the ring nitrogen, which subtly reduces the electrophilicity of the carbonyl carbon at position 2 (via resonance/inductive transmission), making M5E2PC more stable (slower hydrolysis) than Methyl Picolinate but less stable than the bulkier Ethyl ester.
Experimental Logic
The validation process connects synthetic purity with kinetic reality.
Figure 2: Experimental validation pipeline.[1] The critical path moves from raw synthesis to kinetic quantification to verify the predicted stability.
Part 3: Detailed Protocols
Protocol A: Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate
Objective: To synthesize high-purity M5E2PC for validation.
-
Reagents: 5-Ethyl-2-pyridinecarboxylic acid (1.0 eq), Methanol (anhydrous, excess), Sulfuric Acid (H₂SO₄, cat. 0.1 eq).[2]
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous methanol under nitrogen atmosphere.
-
Add H₂SO₄ dropwise at 0°C.
-
Reflux the mixture for 6–8 hours (monitor via TLC, 30% EtOAc in Hexane).
-
Workup: Cool to RT, neutralize with sat. NaHCO₃. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel column chromatography.
-
-
Validation Point: Confirm structure via ¹H-NMR (CDCl₃). Look for the diagnostic methyl ester singlet at ~4.0 ppm and the ethyl triplet/quartet signals.
Protocol B: Comparative Hydrolytic Stability Assay
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10 mM stock solution of M5E2PC in Acetonitrile.
-
Prepare Phosphate Buffered Saline (PBS) at pH 7.4, pre-warmed to 37°C.
-
-
Incubation:
-
Spike the stock solution into the PBS to a final concentration of 100 µM (1% Acetonitrile final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Aliquots (100 µL) are taken at
minutes. -
Quenching: Immediately add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Benzamide).
-
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient 10% to 90% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 260 nm (Pyridine
transition).
-
-
Calculation:
-
Plot
vs. Time. -
The slope
represents the rate constant. -
Calculate half-life:
.[1]
-
Expected Outcome: M5E2PC should demonstrate a longer
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine (Precursor).[1] Retrieved from [Link]
-
Cheng, C., Ma, X., & Wei, Z. (2011). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate.[1] Asian Journal of Chemistry, 23(9). (Demonstrates esterification protocols for ethyl-substituted pyridines). Retrieved from [Link]
-
Tasić, G. et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as Ligands.[1] Molecules, 24(8), 1474. (Provides hydrolysis kinetics and DFT methodology for pyridine esters). Retrieved from [Link]
A Senior Application Scientist's Guide to Solvent Selection for Reactions Involving Methyl 5-Ethyl-2-Pyridine-Carboxylate
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate the success or failure of a reaction. This is particularly true for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. This guide provides a comprehensive analysis of the performance of Methyl 5-ethyl-2-pyridine-carboxylate, a key building block in medicinal chemistry, in various reaction solvents. We will delve into the underlying principles governing solvent effects and provide a comparative assessment with viable alternatives, supported by experimental data and detailed protocols.
The Pivotal Role of Solvents in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The solvent in these reactions is far from a passive medium; it actively influences the reaction by:
-
Solvating the catalyst and reactants: Ensuring all components are in the same phase is crucial for efficient reaction kinetics.
-
Stabilizing reactive intermediates: The polarity and coordinating ability of the solvent can stabilize charged or transient species in the catalytic cycle.
-
Influencing the reaction mechanism: The solvent can affect the rates of key steps like oxidative addition, transmetalation, and reductive elimination.
-
Modulating catalyst activity and stability: Coordinating solvents can sometimes inhibit the catalyst by competing for coordination sites, while in other cases, they can prevent catalyst decomposition.
The selection of an appropriate solvent is therefore a balancing act, aiming to maximize yield, selectivity, and reaction rate while ensuring the stability of the catalyst and reactants.
Performance of Methyl 5-Ethyl-2-Pyridine-Carboxylate in Common Reaction Solvents: A Comparative Analysis
While direct, comprehensive comparative studies on Methyl 5-ethyl-2-pyridine-carboxylate across a wide range of solvents and reaction types are not extensively documented in publicly available literature, we can infer its expected performance based on well-established principles and data from structurally similar pyridine derivatives. The following sections will discuss the anticipated behavior of this key intermediate in common palladium-catalyzed cross-coupling reactions, supported by analogous experimental evidence.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. The choice of solvent is critical and often depends on the nature of the coupling partners and the catalyst system.
Typical Solvents and Their Impact:
-
Aprotic Polar Solvents (e.g., DMF, DMAc): These solvents are excellent at dissolving a wide range of organic and inorganic reagents, including the boronic acids/esters and the inorganic bases typically used. Their high polarity can facilitate the oxidative addition step and stabilize charged intermediates in the catalytic cycle. For instance, in a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, a mixture of 1,4-dioxane and water (4:1) was successfully employed, yielding moderate to good product yields.[1][2] While not the exact substrate, this provides a strong indication that polar aprotic solvents, often in combination with water, are effective for Suzuki couplings of substituted pyridines.
-
Ethereal Solvents (e.g., THF, 1,4-Dioxane): These are also commonly used solvents for Suzuki reactions. They are less polar than DMF or DMAc but still offer good solubility for many reactants. Their coordinating ability with the palladium center is generally weaker than that of DMF, which can sometimes be advantageous in preventing catalyst inhibition. The addition of water to these solvents is often beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step. A study on the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters found that while toluene was a less effective solvent, the addition of water significantly increased the yield. Dioxane performed better, and again, the addition of water was beneficial, with a 20% water content providing the optimal yield.[3]
-
Aromatic Hydrocarbons (e.g., Toluene): Toluene is a nonpolar solvent that is often used in Suzuki reactions, particularly when water-sensitive reagents are involved. However, the solubility of the inorganic base can be a limiting factor. The use of phase-transfer catalysts or specific ligand systems can help to overcome this issue.
Inference for Methyl 5-ethyl-2-pyridine-carboxylate:
Based on the available data for similar pyridine derivatives, a mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is likely to be a good starting point for Suzuki-Miyaura couplings involving Methyl 5-ethyl-2-pyridine-carboxylate. This combination would ensure good solubility of all reaction components and facilitate the key steps of the catalytic cycle. For reactions sensitive to water, anhydrous toluene in combination with a suitable base and ligand system could be a viable alternative.
Table 1: Anticipated Performance of Methyl 5-ethyl-2-pyridine-carboxylate in Suzuki-Miyaura Coupling Based on Analogous Systems
| Solvent System | Anticipated Performance | Rationale |
| 1,4-Dioxane / Water | High Yield | Good solubility of reactants and base; facilitates transmetalation.[1][2][3] |
| DMF / Water | High Yield | Excellent solvating power for a wide range of reagents. |
| THF / Water | Moderate to High Yield | Good general-purpose solvent system. |
| Toluene | Moderate Yield | May require specific ligands or phase-transfer catalysts to overcome base solubility issues.[3] |
Heck Reaction
The Heck reaction is a powerful method for the arylation of alkenes. The solvent choice in this reaction can influence both the yield and the regioselectivity of the product.
Typical Solvents and Their Impact:
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These are the most commonly used solvents for Heck reactions due to their high boiling points and excellent ability to dissolve the palladium catalyst, the aryl halide, and the base. A study on the Heck reaction of aryl halides and arylboronic acids with olefins demonstrated that polar solvents like DMAc and DMF were effective at room temperature in the presence of an additive.[4]
-
Carboxylic Acids (e.g., Acetic Acid, Pivalic Acid): In some cases, particularly for dehydrogenative Heck reactions, carboxylic acids can serve as effective solvents. For example, the aerobic dehydrogenative Heck reaction of pyrene with ethyl acrylate was successfully carried out in acetic acid or pivalic acid.[5]
Inference for Methyl 5-ethyl-2-pyridine-carboxylate:
For a standard Heck reaction involving Methyl 5-ethyl-2-pyridine-carboxylate (assuming a halide derivative), polar aprotic solvents like DMF or DMAc would be the primary choice. Their ability to maintain a homogeneous reaction mixture at the elevated temperatures often required for Heck reactions is a significant advantage. The specific choice between them may depend on the boiling point required for the specific transformation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.
Typical Solvents and Their Impact:
-
Amines (e.g., Triethylamine, Diisopropylamine): Traditionally, Sonogashira reactions are often carried out in an amine solvent, which also acts as the base.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): DMF is a common solvent for Sonogashira couplings due to its high boiling point and good solvating properties.[6] Acetonitrile is another option, particularly when milder conditions are desired.
-
Ethereal Solvents (e.g., THF): THF is also frequently used, often in combination with an amine base. A copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol was found to be highly effective in THF with DBU as the base.[7]
Inference for Methyl 5-ethyl-2-pyridine-carboxylate:
For Sonogashira couplings of a halide derivative of Methyl 5-ethyl-2-pyridine-carboxylate, a polar aprotic solvent like DMF or THF in the presence of a suitable amine base would be a logical starting point. The choice between a copper-catalyzed or copper-free protocol will also influence the optimal solvent and base combination. For instance, a copper-free system in THF has been shown to be effective for related substrates.[7]
Comparative Performance with Alternative Pyridine-2-Carboxylate Esters
While Methyl 5-ethyl-2-pyridine-carboxylate is a valuable building block, other esters of 5-ethyl-2-pyridinecarboxylic acid, such as the ethyl or isopropyl esters, can also be employed. The choice of ester group can influence the reactivity and physical properties of the molecule.
-
Steric Hindrance: The methyl ester presents the least steric hindrance around the carbonyl group. This can be advantageous in reactions where the ester functionality might interact with the catalyst or other reagents. Larger ester groups like ethyl or isopropyl might introduce steric bulk that could influence the rate and selectivity of certain reactions.
-
Solubility: The nature of the ester group can affect the solubility of the molecule in different solvents. While the differences between methyl, ethyl, and isopropyl esters are generally not dramatic, they could be significant in optimizing reaction conditions, particularly in less polar solvents.
-
Hydrolysis Stability: In reactions where water is present, the stability of the ester group towards hydrolysis can be a factor. Generally, methyl esters are more susceptible to hydrolysis than ethyl or isopropyl esters due to reduced steric protection of the carbonyl carbon.
Unfortunately, specific comparative data on the performance of these different esters in cross-coupling reactions is limited. However, the general principles of sterics and electronics suggest that for most applications, the differences in reactivity might be subtle. The choice of ester may often be dictated by the synthetic route to the starting material or the desired properties of the final product.
Experimental Protocols: A Starting Point for Your Research
The following protocols are based on established procedures for similar pyridine derivatives and can serve as a robust starting point for optimizing reactions with Methyl 5-ethyl-2-pyridine-carboxylate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki coupling of a substituted bromopyridine.[1][2]
Materials:
-
Methyl 5-bromo-2-pyridine-carboxylate (or other suitable halide derivative)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add Methyl 5-bromo-2-pyridine-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Aerobic palladium(II)-catalyzed dehydrogenative heck reaction in the synthesis of pyrenyl fluorophores. a photophysical study of β-pyrenyl acrylates in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
